Verdinexor
Description
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31)/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKEJZFFCECPN-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022535 | |
| Record name | Verdinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392136-43-4 | |
| Record name | Verdinexor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392136434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verdinexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Verdinexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERDINEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Q03215IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Verdinexor's Core Mechanism of Action in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verdinexor (KPT-335) is an orally bioavailable, selective inhibitor of nuclear export (SINE) compound that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] This mechanism holds significant promise for broad-spectrum antiviral therapy. Many viruses depend on the host cell's nuclear export machinery, specifically XPO1, to transport viral proteins and ribonucleoprotein complexes (vRNPs) from the nucleus to the cytoplasm, a critical step for the assembly and replication of new virions.[2][3] By blocking XPO1, this compound effectively sequesters these essential viral components within the nucleus, thereby inhibiting viral propagation.[4][5] Furthermore, this compound exhibits anti-inflammatory properties by preventing the nuclear export of key host proteins involved in pro-inflammatory signaling pathways, such as NF-κB.[1][6] This dual action of inhibiting viral replication and mitigating virus-associated immunopathology positions this compound as a compelling candidate for antiviral drug development.[1][7]
The Central Role of XPO1 in Viral Replication
Exportin 1 (XPO1/CRM1) is a crucial cellular protein responsible for the transport of a wide array of cargo proteins, including tumor suppressors and regulators of cell proliferation, from the nucleus to the cytoplasm.[3][8] This process is essential for normal cellular function. However, numerous viruses have evolved to hijack this pathway to facilitate their own replication.[3][9] These viruses utilize XPO1 to export viral proteins and genetic material, in the form of ribonucleoprotein complexes, out of the host cell nucleus.[2] This nuclear egress is a prerequisite for the assembly of new viral particles in the cytoplasm.[10]
This compound is a slowly reversible inhibitor of XPO1.[11][12] It covalently binds to a cysteine residue (Cys528) in the nuclear export signal (NES)-binding groove of XPO1.[13] This binding event physically obstructs the association of viral cargo with XPO1, effectively trapping these viral components within the nucleus.[11][14]
Dual Antiviral Mechanism of this compound
This compound's antiviral activity stems from a two-pronged approach: direct inhibition of the viral life cycle and modulation of the host immune response.
Inhibition of Viral Component Nuclear Export
The primary antiviral mechanism of this compound is the blockade of XPO1-mediated nuclear export of essential viral components.[4][5]
-
Influenza Virus: In the case of influenza virus, the viral ribonucleoproteins (vRNPs), which contain the viral genome, must be exported from the nucleus to the cytoplasm for packaging into new virions.[11][15] This export is mediated by the viral Nuclear Export Protein (NEP) which bridges the interaction between the vRNP and the host's XPO1.[11] this compound disrupts the XPO1-NEP interaction, leading to the nuclear accumulation of vRNPs and a halt in the production of progeny viruses.[4][11]
-
Respiratory Syncytial Virus (RSV): For RSV, the matrix (M) protein plays a critical role in virus assembly and budding.[10][14] The RSV M protein is known to shuttle into the nucleus and its subsequent export to the cytoplasm is dependent on XPO1.[10][16] this compound treatment leads to the nuclear retention of the RSV M protein, thereby inhibiting viral assembly and replication.[10][14]
Attenuation of Pro-inflammatory Responses
Virus-induced pathology is often exacerbated by an overactive host inflammatory response.[1][11] this compound has been shown to mitigate this by modulating the NF-κB signaling pathway.[1][6] NF-κB is a key transcription factor that upregulates the expression of numerous pro-inflammatory cytokines.[11] The inhibitor of NF-κB, IκB, requires XPO1 for its nuclear export to regulate NF-κB activity. By inhibiting XPO1, this compound promotes the nuclear retention of IκB, which in turn sequesters NF-κB in the nucleus, preventing the transcription of pro-inflammatory genes.[1][6] This leads to a reduction in the expression of cytokines such as TNF-α, IL-1β, and IL-6.[16]
Quantitative Data on this compound's Antiviral Activity
The following tables summarize the in vitro and in vivo efficacy of this compound against various viruses.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay | IC50 | CC50 (µM) | Reference |
| Influenza A/WSN/33 (H1N1) | A549 | Plaque Assay | 26.8 nM | 26.8 | [11] |
| Influenza A/California/04/09 (pH1N1) | A549 | Plaque Assay | Not specified | >25 | [11] |
| Influenza A/Anhui/1/2013 (H7N9) | A549 | Plaque Assay | Not specified | >25 | [11] |
| Influenza B/Florida/04/06 | A549 | Plaque Assay | Not specified | >25 | [11] |
| Respiratory Syncytial Virus (RSV) A2 | A549 | Viral Titer | ~1 µM | >25 | [16] |
| OCI-Ly3 (Canine Lymphoma) | Not Applicable | Viability | 2.1 nM | Not Applicable | [17] |
| OCI-Ly10 (Canine Lymphoma) | Not Applicable | Viability | 41.8 nM | Not Applicable | [17] |
| CLBL1 (Canine Lymphoma) | Not Applicable | Viability | 8.5 nM | Not Applicable | [17] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| Mice | Influenza A/California/04/09 | 20 mg/kg, oral, days 1 and 3 post-infection | Reduced virus shedding, decreased pulmonary pro-inflammatory cytokines, moderated leukocyte infiltration. | [18][19] |
| Ferrets | Influenza A/California/04/09 | 15 or 25 mg/kg daily, or 10 mg/kg twice daily, oral | Reduced lung pathology, decreased virus burden, and lower inflammatory cytokines in nasal washes. | [18][20] |
| Mice | Influenza A/Philippines/2/82-X79 | Not specified | Protected against disease pathology, reduced lung viral loads. | [11] |
Table 3: Pharmacokinetic Parameters of this compound in Ferrets and Cats
| Animal | Dose | Tmax (h) | Cmax (ng/mL) | T1/2 (h) | AUC0-t (ng·mL−1·h) | Reference |
| Ferrets | 5 mg/kg, oral | Not specified | Not specified | Not specified | Not specified | [20] |
| Cats | Not specified | 1.46 ± 0.51 | 239.54 ± 190.60 | 5.16 ± 2.30 | 1439.85 ± 964.64 | [13] |
Experimental Protocols
In Vitro Antiviral Assay (Plaque Assay)
-
Cell Culture: A549 cells (human lung adenocarcinoma) are seeded in 6-well plates and grown to confluency.
-
Drug Treatment: Cells are pre-treated with increasing concentrations of this compound or DMSO (vehicle control) for 2 hours at 37°C.[11]
-
Virus Infection: The drug-containing medium is removed, and cells are infected with the desired influenza virus strain at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Overlay: The virus inoculum is removed, and cells are overlaid with a mixture of agarose and cell culture medium containing the respective concentrations of this compound.
-
Incubation: Plates are incubated at 37°C for 48-72 hours to allow for plaque formation.
-
Staining and Quantification: The agarose overlay is removed, and cells are fixed and stained with crystal violet. Plaques are counted to determine the viral titer, and the IC50 is calculated.
Cytotoxicity Assay
-
Cell Seeding: A549 cells are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound for 24 hours.[11]
-
Assay: Cytotoxicity is assessed using a commercially available kit, such as the ToxiLight bioassay kit, which measures the release of adenylate kinase from damaged cells.[11]
-
Data Analysis: The percentage of cytotoxicity is calculated relative to untreated (0% cytotoxicity) and lysed (100% cytotoxicity) cells to determine the 50% cytotoxic concentration (CC50).[11]
Immunofluorescence Assay for vRNP Localization
-
Cell Culture and Treatment: A549 cells are grown on coverslips and treated with this compound, Leptomycin B (a known XPO1 inhibitor, as a positive control), or DMSO.[11]
-
Infection: Cells are infected with influenza A virus at an MOI of 3.[11]
-
Fixation and Permeabilization: At various time points post-infection, cells are fixed with paraformaldehyde and permeabilized with methanol.
-
Immunostaining: Cells are incubated with a primary antibody against the influenza nucleoprotein (NP) followed by a fluorescently labeled secondary antibody.
-
Imaging: Coverslips are mounted, and images are captured using a fluorescence microscope to visualize the subcellular localization of the NP, a key component of the vRNP.[11]
Co-immunoprecipitation of XPO1 and Viral Proteins
-
Cell Transfection: 293T cells are co-transfected with plasmids expressing FLAG-tagged XPO1 and the viral protein of interest (e.g., influenza NEP).[11]
-
Drug Treatment: 48 hours post-transfection, cells are treated with this compound or a vehicle control for 6 hours.[11]
-
Cell Lysis: Cells are lysed, and the protein concentration is determined.
-
Immunoprecipitation: Cell lysates are incubated with anti-FLAG antibody-conjugated beads to pull down XPO1 and any interacting proteins.
-
Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the viral protein to detect the interaction.
Signaling Pathways and Experimental Workflows
References
- 1. This compound Targeting of CRM1 is a Promising Therapeutic Approach against RSV and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Targeting of CRM1 is a Promising Therapeutic Approach against RSV and Influenza Viruses [agris.fao.org]
- 8. Effect of exportin 1/XPO1 nuclear export pathway inhibition on coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Novel Selective Inhibitor of Nuclear Export, Reduces Influenza A Virus Replication In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of a UPLC-MS/MS method for quantifying KPT-335 (this compound) in feline plasma for a study of PK [frontiersin.org]
- 14. Research Portal [researchportal.scu.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axonmedchem.com [axonmedchem.com]
- 18. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
Verdinexor (KPT-335): A Selective Inhibitor of Nuclear Export (SINE) - An In-depth Technical Guide
Introduction
Verdinexor (KPT-335) is an orally bioavailable, small-molecule, selective inhibitor of nuclear export (SINE) that represents a novel class of therapeutic agents.[1][2] It functions by specifically targeting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein responsible for the transport of numerous cargo proteins and RNAs from the nucleus to the cytoplasm.[3][4] By blocking this export process, this compound effectively forces the nuclear retention and accumulation of critical tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs). This targeted mechanism of action has demonstrated significant potential in oncology and virology, with preclinical and clinical studies (in canines) showcasing its anti-tumor and antiviral activities.[2][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a summary of its effects on key signaling pathways.
Mechanism of Action
Exportin 1 (XPO1) is the exclusive nuclear exporter for a wide array of over 200 proteins, including the majority of tumor suppressor proteins such as p53, p21, and IκB.[7][8] In many cancer cells, XPO1 is overexpressed, leading to the increased export of these TSPs from the nucleus to the cytoplasm, where they are unable to perform their protective functions.[9] This aberrant cytoplasmic localization contributes to uncontrolled cell proliferation and survival.[8]
This compound covalently and reversibly binds to a cysteine residue (Cys528) in the nuclear export signal (NES)-binding groove of XPO1.[8] This binding event physically obstructs the interaction between XPO1 and its cargo proteins, effectively inhibiting their nuclear export.[8] The consequence is the nuclear accumulation of TSPs and other growth regulatory proteins, leading to the reactivation of their native functions.[10] This can result in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5][6] In the context of viral infections, several viruses, including influenza and Respiratory Syncytial Virus (RSV), rely on XPO1 for the nuclear export of viral proteins and ribonucleoproteins (vRNPs) essential for viral replication and assembly.[2][3] By inhibiting XPO1, this compound can disrupt the viral life cycle.[3]
Chemical Properties
| Property | Value |
| IUPAC Name | (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyridin-2-yl)acrylohydrazide[10] |
| Synonyms | KPT-335, ATG-527[4] |
| CAS Number | 1392136-43-4[10] |
| Molecular Formula | C18H12F6N6O[10] |
| Molecular Weight | 442.32 g/mol [4] |
| Appearance | Solid powder[10] |
| Oral Bioavailability | Yes[4] |
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, demonstrating its potent anti-proliferative activity at nanomolar concentrations.
| Cell Line | Cell Type | IC50 (nM) | Reference(s) |
| Jurkat | Human T-cell leukemia | 0.3 | [1][4][11] |
| OCI-Ly3 | Diffuse large B-cell lymphoma (DLBCL) | 2.1 | [1][4][11] |
| CLBL1 | Canine diffuse large B-cell lymphoma (DLBCL) | 8.5 | [1][4][11] |
| OCI-Ly10 | Diffuse large B-cell lymphoma (DLBCL) | 41.8 | [1][4][11] |
| RSV A2 | Respiratory Syncytial Virus (in A549 cells) | 960 | [1][8] |
Signaling Pathways and Visualizations
This compound's inhibition of XPO1 has significant downstream effects on multiple signaling pathways critical for cell survival and proliferation.
XPO1-Mediated Nuclear Export Mechanism
The fundamental process targeted by this compound is the XPO1-mediated export of cargo proteins from the nucleus to the cytoplasm. This process is dependent on the RanGTP/RanGDP gradient across the nuclear membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Role of XPO1/CRM1 Inhibition in Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein responsible for the nuclear export of a wide array of cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators. In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these key anti-cancer proteins, thereby promoting oncogenesis. The inhibition of XPO1 has emerged as a promising therapeutic strategy to restore the nuclear localization and function of TSPs, ultimately leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides a comprehensive overview of the role of XPO1/CRM1 inhibition in cancer therapy, with a focus on the mechanism of action, preclinical and clinical data of selective inhibitors of nuclear export (SINEs), and detailed experimental protocols for their evaluation.
Introduction to XPO1/CRM1: The Gatekeeper of the Nucleus
The proper segregation of cellular components between the nucleus and the cytoplasm is fundamental for normal eukaryotic cell function. The nuclear pore complex regulates the transit of molecules, and for proteins larger than 40 kDa, this process is actively mediated by transport receptors of the karyopherin-β family. XPO1 is the master nuclear export receptor, responsible for shuttling over 220 proteins, as well as certain RNA species, from the nucleus to the cytoplasm.[1]
The process of XPO1-mediated export is a tightly regulated cycle. In the nucleus, XPO1 binds to its cargo protein, which contains a leucine-rich nuclear export signal (NES), in a complex with the RanGTP-bound form of the Ran GTPase. This ternary complex is then translocated through the nuclear pore complex into the cytoplasm. In the cytoplasm, GTP hydrolysis to RanGDP, facilitated by Ran-activating proteins, triggers the disassembly of the complex and the release of the cargo protein.
In cancer, this intricate process is often dysregulated. Overexpression of XPO1 is a common feature in a wide range of solid and hematological malignancies, including multiple myeloma, diffuse large B-cell lymphoma, lung cancer, and breast cancer, and is often associated with a poor prognosis.[2][3] This elevated XPO1 activity results in the continuous expulsion of TSPs such as p53, p21, p27, BRCA1, and IκB from the nucleus, effectively disabling their tumor-suppressing functions.[4][5] This understanding has paved the way for the development of targeted therapies aimed at inhibiting XPO1.
Mechanism of Action of XPO1/CRM1 Inhibitors
Selective Inhibitors of Nuclear Export (SINEs) are a class of small molecules that function by binding to and inhibiting XPO1. The first-in-class SINE compound to receive regulatory approval is selinexor (KPT-330). Selinexor and other SINEs, such as eltanexor (KPT-8602), covalently bind to a cysteine residue (Cys528) in the NES-binding groove of XPO1.[4] This irreversible binding physically blocks the association of XPO1 with its cargo proteins, leading to their accumulation in the nucleus.
The therapeutic effect of XPO1 inhibition is multi-faceted:
-
Reactivation of Tumor Suppressor Proteins: By forcing the nuclear retention of TSPs like p53, the cell's natural defense mechanisms against uncontrolled proliferation are restored. Nuclear p53 can then transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis.[6][7]
-
Inhibition of Oncogene Expression: XPO1 also mediates the nuclear export of mRNAs of several oncoproteins, such as c-Myc and Bcl-2. By blocking this export, SINEs reduce the translation of these key drivers of cancer cell growth and survival.[8]
-
Suppression of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical driver of inflammation and cell survival in many cancers. XPO1 inhibition leads to the nuclear accumulation of IκB, the natural inhibitor of NF-κB, thereby downregulating this pro-tumorigenic signaling cascade.[9][10]
This broad mechanism of action allows XPO1 inhibitors to have a therapeutic effect across a wide range of cancer types, irrespective of their specific mutational landscape.
Quantitative Data on XPO1/CRM1 Inhibitors
The efficacy of XPO1 inhibitors has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for selinexor and eltanexor.
Table 1: In Vitro Cytotoxicity (IC50) of Selinexor and Eltanexor in Cancer Cell Lines
| Cell Line | Cancer Type | Selinexor IC50 (nM) | Eltanexor IC50 (nM) | Reference(s) |
| Hematological Malignancies | ||||
| Reh | Acute Lymphoblastic Leukemia | 160 ± 10 | 50 ± 10 | [11] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 300 ± 20 | 140 ± 30 | [11] |
| Daudi | Burkitt's Lymphoma | 600 ± 90 | 300 ± 30 | [11] |
| Raji | Burkitt's Lymphoma | 1330 ± 1160 | 230 ± 30 | [11] |
| MM.1S | Multiple Myeloma | 14 | Not Reported | [12] |
| Jurkat | Acute T-cell Leukemia | 17.8 | Not Reported | [12] |
| Various | Acute Myeloid Leukemia (10 lines) | Not Reported | 20 - 211 | [13] |
| Solid Tumors | ||||
| MDA-MB-468 | Triple-Negative Breast Cancer | 32 - 732 (range) | Not Reported | [10][14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 32 - 732 (range) | Not Reported | [10][14] |
| BT-549 | Triple-Negative Breast Cancer | 32 - 732 (range) | Not Reported | [10][14] |
| HCC-1937 | Triple-Negative Breast Cancer | >300,000 | Not Reported | [15] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 17,500 | Not Reported | [15] |
| HCT116 (p53 wt) | Colorectal Carcinoma | 148 | Not Reported | [12] |
| HCT116 (p53 null) | Colorectal Carcinoma | 1170 | Not Reported | [12] |
Table 2: Clinical Efficacy of Selinexor and Eltanexor in Various Cancers
| Cancer Type | Inhibitor | Trial Name / Phase | Treatment Regimen | Overall Response Rate (ORR) | Key Survival Data | Reference(s) |
| Multiple Myeloma (Relapsed/Refractory) | Selinexor | STORM (Phase 2b) | Selinexor + Dexamethasone | 26.2% | Median PFS: 3.7 months; Median OS: 8.6 months | [16][17] |
| Selinexor | BOSTON (Phase 3) | Selinexor + Bortezomib + Dexamethasone | 81.7% (in dose reduction group) | Median PFS: 16.6 months (in dose reduction group) | [18] | |
| Selinexor | STOMP (Phase 1b/2) | Selinexor + Pomalidomide + Dexamethasone | 54.3% (pomalidomide naive) | Not Reported | ||
| Selinexor | Phase 1 | Selinexor + Carfilzomib + Dexamethasone | 63% (≥PR) | Not Reported | [19] | |
| Diffuse Large B-Cell Lymphoma (Relapsed/Refractory) | Selinexor | SADAL (Phase 2b) | Selinexor Monotherapy | 29% | Median Duration of Response: 9.3 months | [2][5][9][20][21] |
| Myelodysplastic Syndrome (Higher-Risk, HMA-Refractory) | Eltanexor | Phase 1/2 | Eltanexor Monotherapy | 53.3% | Median OS: 9.86 months | [1] |
| Eltanexor | Phase 2 | Eltanexor Monotherapy | 27% (ITT), 31% (evaluable) | Median OS: 8.7 months | [22][23] | |
| Non-Small Cell Lung Cancer (KRAS-Mutant) | Selinexor | Phase 1/2 | Selinexor + Docetaxel | 22% | Median PFS: 7.4 months (TP53 wt) vs. 1.8 months (TP53 altered) | [3][4][24][25][26] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of XPO1/CRM1 inhibitors.
Nuclear Export Assay (Rev-GFP Based)
This assay is used to quantify the inhibition of XPO1-mediated nuclear export. It utilizes a reporter protein, Rev, fused to Green Fluorescent Protein (GFP), which contains a strong NES.
Materials:
-
HeLa or U2OS cells
-
pRev(1.4)-EGFP plasmid (expresses NES-deficient HIV-1 Rev fused to EGFP)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete culture medium (DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope with appropriate filters for GFP and DAPI
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed HeLa or U2OS cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the pRev(1.4)-EGFP plasmid according to the manufacturer's protocol for the chosen transfection reagent. This plasmid will express a Rev-GFP fusion protein that is predominantly localized to the nucleus due to the lack of a functional NES.[27]
-
Drug Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the XPO1 inhibitor (e.g., selinexor) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope, capturing both the GFP and DAPI channels.
-
Image Analysis:
-
Using image analysis software, define the nuclear and cytoplasmic regions of each cell using the DAPI stain to delineate the nucleus.
-
Measure the mean fluorescence intensity of GFP in both the nuclear and cytoplasmic compartments for a significant number of cells (e.g., >50) per condition.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio (N/C ratio). A higher N/C ratio indicates greater inhibition of nuclear export.
-
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an XPO1 inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well microplates
-
XPO1 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the XPO1 inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins, such as XPO1, TSPs (e.g., p53), and markers of apoptosis (e.g., cleaved PARP), in cell lysates after treatment with an XPO1 inhibitor.
Materials:
-
Cell lysates from treated and untreated cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to XPO1/CRM1 inhibition.
Caption: Mechanism of XPO1/CRM1-mediated nuclear export and its inhibition by selinexor.
References
- 1. Eltanexor + Inqovi for Myelodysplastic Syndrome · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. FDA approves selinexor for relapsed/refractory diffuse large B-cell lymphoma | FDA [fda.gov]
- 3. Phase 1/2 trial of XPO1 inhibitor selinexor plus docetaxel in previously treated, advanced KRAS mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNCCN 360 - Non–Small Cell Lung Cancer - Can Selinexor Plus Docetaxel Improve Outcomes in Advanced <em>KRAS</em>-Mutant NSCLC? [jnccn360.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karyopharm.com [karyopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. manuals.plus [manuals.plus]
- 11. Combining selective inhibitors of nuclear export (SINEs) with chimeric antigen receptor (CAR) T cells for CD19-positive malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Selinexor, a selective inhibitor of nuclear export, enhances the anti-tumor activity of olaparib in triple negative breast cancer regardless of BRCA1 mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rarecancernews.com [rarecancernews.com]
- 17. ashpublications.org [ashpublications.org]
- 18. targetedonc.com [targetedonc.com]
- 19. ashpublications.org [ashpublications.org]
- 20. onclive.com [onclive.com]
- 21. FDA Approval Summary: Selinexor for Relapsed or Refractory Diffuse Large B‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. investors.karyopharm.com [investors.karyopharm.com]
- 23. ashpublications.org [ashpublications.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Phase I/II Trial of Exportin 1 Inhibitor Selinexor plus Docetaxel in Previously Treated, Advanced KRAS-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2.6. Rev(1.4)-EGFP Nuclear Export Assay [bio-protocol.org]
Verdinexor: A Host-Targeted Approach to Broad-Spectrum Antiviral Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Verdinexor (KPT-335) is an investigational, orally bioavailable small molecule that belongs to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. It functions by covalently and reversibly binding to Exportin-1 (XPO1 or CRM1), a key cellular protein responsible for the transport of numerous cargo proteins and ribonucleoproteins from the nucleus to the cytoplasm. Many viruses have evolved to hijack the host cell's XPO1-mediated export machinery to facilitate the transport of essential viral components, such as viral ribonucleoproteins (vRNPs), required for virion assembly and propagation. By blocking XPO1, this compound effectively sequesters these viral components within the nucleus, thereby inhibiting the replication of a wide range of viruses. Furthermore, this compound has demonstrated anti-inflammatory properties by repressing the activation of nuclear factor κB (NF-κB), a critical regulator of pro-inflammatory cytokine production. This dual mechanism of action—directly inhibiting viral replication and mitigating virus-associated immunopathology—positions this compound as a promising candidate for a broad-spectrum, host-directed antiviral agent, a strategy that inherently possesses a higher barrier to the development of drug resistance.
Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export
Exportin-1 (XPO1) is a crucial transport receptor that recognizes and exports cargo proteins bearing a leucine-rich nuclear export signal (NES) from the nucleus to the cytoplasm. This process is fundamental for normal cell function, regulating the localization of tumor suppressor proteins, growth factors, and cell cycle regulators.
A multitude of viruses, particularly those that replicate within the nucleus, exploit this endogenous pathway. For instance, influenza A virus requires XPO1 to export its viral ribonucleoproteins (vRNPs) from the nucleus to the cytoplasm for subsequent assembly into new progeny virions[1][2][3]. Similarly, the Respiratory Syncytial Virus (RSV) Matrix (M) protein is shuttled via the XPO1 pathway, a critical step for viral assembly and budding[4][5][6].
This compound acts by binding to a cysteine residue (Cys528) in the NES-binding groove of XPO1[7][8]. This covalent but reversible binding physically obstructs the attachment of viral cargo proteins, such as the influenza virus Nuclear Export Protein (NEP) or the RSV M protein, to XPO1[1][4]. The consequence is the nuclear sequestration of these essential viral components, leading to a potent block in the viral life cycle and a significant reduction in the production of new infectious particles.[1][5]
Beyond its direct antiviral effect, this compound also modulates the host's inflammatory response. By inhibiting XPO1, it prevents the nuclear export of IκBα, an inhibitor of NF-κB. This leads to the nuclear retention of NF-κB, preventing its activation of pro-inflammatory genes and thereby reducing the expression of cytokines like TNFα, IL-1β, and IL-6, which are often associated with severe viral disease pathology[4][9].
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against a wide range of viruses in both in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral and Cytotoxicity Data
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀¹ | CC₅₀² | Selectivity Index (SI)³ | Reference |
| Influenza A/WSN/33 (H1N1) | A549 | Virus Titer Reduction | ~0.1 µM | 26.8 µM | >268 | [1] |
| Influenza A/California/04/09 (pH1N1) | A549 | Virus Titer Reduction | ~0.1 µM | 26.8 µM | >268 | [1] |
| Influenza A/Anhui/1/2013 (H7N9) | A549 | Virus Titer Reduction | ~0.5 µM | 26.8 µM | >53 | [1] |
| Influenza B/Brisbane/60/2008 | A549 | Virus Titer Reduction | ~0.1 µM | 26.8 µM | >268 | [1] |
| Respiratory Syncytial Virus A2 (RSV A2) | A549 | Virus Titer Reduction | 0.96 µM | >25 µM | >26 | [10] |
| Epstein-Barr Virus (EBV) | Akata | DNA Replication | 50 nM | >350 nM | >7 | [11] |
| Human Immunodeficiency Virus (HIV) | Various | - | Efficacious | - | - | [12][13] |
| Other Opportunistic Viruses⁴ | Various | - | Efficacious | - | - | [13] |
¹EC₅₀/IC₅₀ (Effective/Inhibitory Concentration 50): The concentration of a drug that gives half-maximal response or reduces the response by half[14][15]. ²CC₅₀ (Cytotoxic Concentration 50): The concentration of a drug that causes the death of 50% of cells in a culture. ³Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile. ⁴Includes Human Cytomegalovirus (HCMV), Kaposi's Sarcoma Virus (KSHV), Adenoviruses (AdV), BK virus (BKPyV), and others[13].
Table 2: In Vivo Efficacy in Animal Models (Influenza A Virus)
| Animal Model | Virus Strain | This compound Dose | Dosing Regimen | Key Outcomes | Reference |
| Mouse (BALB/c) | A/California/04/09 (pH1N1) | 10 mg/kg, oral | Therapeutic (24 & 72 hpi) | Significant reduction in lung viral titers and pro-inflammatory cytokines; reduced lung pathology and mortality. | [1][2] |
| Mouse (BALB/c) | A/Philippines/2/82 (H3N2) | 10 mg/kg, oral | Therapeutic (24 & 72 hpi) | Significant reduction in lung viral titers compared to control. | [1] |
| Ferret | A/California/04/09 (pH1N1) | 10 mg/kg, oral | Therapeutic (Twice daily) | Reduced lung pathology, viral burden, and inflammatory cytokine expression in nasal wash. | [16][17][18] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of antiviral efficacy studies. Below are synthesized protocols based on published research for this compound.
In Vitro Antiviral Efficacy and Cytotoxicity Assays
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against a specific virus and its 50% cytotoxic concentration (CC₅₀) in host cells.
Methodology:
-
Cell Culture: Human lung adenocarcinoma (A549) or Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured to form a confluent monolayer[1][18].
-
Cytotoxicity Assay (CC₅₀ Determination):
-
Cells are treated with serial dilutions of this compound (e.g., ranging from 0.1 to 100 µM).
-
After a 48-72 hour incubation period, cell viability is assessed using a standard colorimetric assay, such as the MTS/PMS method, which measures mitochondrial metabolic activity[19]. The CC₅₀ is calculated from the dose-response curve.
-
-
Antiviral Assay (EC₅₀ Determination):
-
Virus Yield Reduction Assay: Confluent cell monolayers are pre-treated with non-toxic concentrations of this compound for approximately 2 hours. The cells are then infected with the virus (e.g., Influenza A virus at a Multiplicity of Infection (MOI) of 0.01)[19].
-
After a 1-2 hour adsorption period, the viral inoculum is removed, and fresh media containing the same concentration of this compound is added.
-
Supernatants are collected at 24-48 hours post-infection.
-
The amount of infectious virus in the supernatant is quantified using a Plaque Assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers. The EC₅₀ is the concentration of this compound that reduces the viral titer by 50% compared to the untreated virus control[1][19].
-
References
- 1. This compound, a Novel Selective Inhibitor of Nuclear Export, Reduces Influenza A Virus Replication In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Selinexor and COVID-19: The Neglected Warden [frontiersin.org]
- 8. Selinexor and COVID-19: The Neglected Warden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Targeting of CRM1 is a Promising Therapeutic Approach against RSV and Influenza Viruses [agris.fao.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. karyopharm.com [karyopharm.com]
- 13. In vitro toxicity and efficacy of this compound, an exportin 1 inhibitor, on opportunistic viruses affecting immunocompromised individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 17. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
- 18. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-based assays | VirusBank Platform [virusbankplatform.be]
Investigating the Anti-Inflammatory Properties of Verdinexor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verdinexor (KPT-335) is a first-in-class, orally bioavailable, selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), a key protein involved in the transport of numerous cargo proteins and RNA from the nucleus to the cytoplasm.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, preclinical data in various inflammatory models, and detailed experimental protocols for its investigation. The primary anti-inflammatory effect of this compound is attributed to its ability to force the nuclear retention of key regulators of inflammation, most notably the transcription factor nuclear factor-kappa B (NF-κB), thereby attenuating the expression of pro-inflammatory genes.[3][4]
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of acute and chronic diseases, including autoimmune disorders, viral infections, and cancer. The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] In a resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of target genes.[5][7]
Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial nuclear export receptor that mediates the transport of over 200 proteins, including IκB and NF-κB subunits, from the nucleus to the cytoplasm.[2][4] In many inflammatory conditions and malignancies, XPO1 is overexpressed, leading to the inappropriate nuclear export of tumor suppressor proteins and key regulators of inflammation.[4] this compound selectively and reversibly binds to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1, thereby blocking its function.[4] This inhibition of nuclear export leads to the nuclear accumulation of IκB, which effectively traps NF-κB in the cytoplasm, preventing its transcriptional activity and resulting in a potent anti-inflammatory effect.[3]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound's primary anti-inflammatory mechanism is the targeted inhibition of XPO1-mediated nuclear export, which directly impacts the NF-κB signaling cascade. By preventing the nuclear export of IκBα, this compound enhances its inhibitory function within the nucleus, leading to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the transcription of pro-inflammatory genes.
Quantitative Data on Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various preclinical models. The following tables summarize key quantitative findings.
Table 1: In Vitro Potency of this compound in Canine Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OCI-Ly3 | Non-Hodgkin Lymphoma | 2.1 | [8] |
| OCI-Ly10 | Non-Hodgkin Lymphoma | 41.8 | [8] |
| CLBL1 | Non-Hodgkin Lymphoma | 8.5 | [8] |
| Abrams | Osteosarcoma | 21 | [9] |
| D17 | Osteosarcoma | 74 | [9] |
| Grey | Osteosarcoma | 43 | [9] |
Note: While these IC50 values represent anti-proliferative effects in cancer cell lines, they demonstrate the potent, low nanomolar activity of this compound.
Table 2: Reduction of Pro-Inflammatory Cytokines in Influenza-Infected Mice
Data from an in vivo study in mice infected with influenza A virus and treated with this compound (20 mg/kg, orally) at day 1 and 3 post-infection. Cytokine levels were measured in bronchoalveolar lavage (BAL) fluid at day 4 post-infection.
| Cytokine | Vehicle (pg/mL) | This compound (pg/mL) | % Reduction | p-value | Reference |
| IFN-γ | ~150 | ~50 | ~67% | < 0.01 | [1] |
| TNF-α | ~125 | ~40 | ~68% | < 0.05 | [1] |
| IL-6 | ~1200 | ~400 | ~67% | < 0.01 | [1] |
| IL-12p40 | ~1000 | ~300 | ~70% | < 0.01 | [1] |
| MCP-1 | ~150 | ~250 | -67% (Increase) | n.s. | [1] |
| RANTES | ~100 | ~150 | -50% (Increase) | n.s. | [1] |
Data are approximated from graphical representations in the cited literature.[1] n.s. = not significant.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vivo Murine Influenza A Virus Infection Model
This protocol is based on methodologies described by Perwitasari et al. (2016).[1]
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound by measuring the reduction of pro-inflammatory cytokines and immune cell infiltration in the lungs of influenza-infected mice.
Materials:
-
Animals: 6-8 week old, female BALB/c mice.
-
Virus: Mouse-adapted influenza A/California/04/09 (H1N1) virus.
-
This compound Formulation: this compound powder dissolved in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
-
Anesthesia: Avertin (2,2,2-tribromoethanol).
-
Equipment: Oral gavage needles (20-gauge, 1.5 inches with a rounded tip), sterile saline, centrifuge, microplate reader, flow cytometer.
Procedure:
-
Acclimatization: House mice in a specific-pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Infection: Anesthetize mice with an intraperitoneal injection of Avertin. Intranasally infect the mice with 10 x MID50 (50% mouse infectious dose) of the influenza virus in a 50 µL volume of sterile saline.
-
Treatment:
-
Prepare a fresh formulation of this compound on each day of dosing.
-
At 24 and 72 hours post-infection, administer this compound (e.g., 20 mg/kg) or vehicle control orally via gavage. The volume should not exceed 10 mL/kg.
-
-
Sample Collection (Day 4 post-infection):
-
Euthanize mice via an overdose of Avertin.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with 1 mL of sterile saline three times.
-
Pool the BAL fluid for each mouse and keep on ice.
-
-
Sample Processing:
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for cytokine analysis and store at -80°C.
-
Resuspend the cell pellet for flow cytometry analysis.
-
Multiplex Cytokine Assay of BAL Fluid
Objective: To quantify the levels of multiple pro-inflammatory cytokines and chemokines in the BAL fluid of treated and control mice.
Materials:
-
Commercial multiplex cytokine assay kit (e.g., Milliplex MAP Mouse Cytokine/Chemokine Magnetic Bead Panel, or similar).
-
BAL fluid supernatant.
-
Microplate shaker.
-
Luminex-based detection system (e.g., Bio-Plex 200).
Procedure:
-
Reagent Preparation: Prepare standards, controls, and wash buffers according to the manufacturer's instructions.
-
Assay Procedure:
-
Add the magnetic beads to a 96-well plate.
-
Wash the beads twice with wash buffer.
-
Add standards, controls, and BAL fluid samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for 2 hours.
-
Wash the beads three times.
-
Add the detection antibody cocktail to each well.
-
Incubate on a shaker for 1 hour.
-
Add streptavidin-phycoerythrin.
-
Incubate on a shaker for 30 minutes.
-
Wash the beads three times.
-
Resuspend the beads in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a Luminex-based detection system.
-
Analyze the data using the manufacturer's software to determine the concentration of each cytokine in the samples.
-
Flow Cytometry Analysis of BAL Fluid Immune Cells
Objective: To characterize and quantify the different immune cell populations present in the BAL fluid.
Materials:
-
BAL fluid cell pellet.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (anti-CD16/32 antibody).
-
Fluorochrome-conjugated antibodies against murine immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, CD11c, Gr-1, F4/80).
-
Viability dye (e.g., 7-AAD or propidium iodide).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Resuspend the BAL cell pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, single cells and then identify different immune cell populations based on their marker expression.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the XPO1-mediated nuclear export of key inflammatory regulators, leading to the suppression of the NF-κB signaling pathway. Preclinical data in models of viral-induced inflammation show a marked reduction in pro-inflammatory cytokine production. The detailed protocols provided in this guide offer a framework for the continued investigation of this compound's therapeutic potential in a range of inflammatory and autoimmune diseases. Further research is warranted to fully elucidate its clinical utility as a novel anti-inflammatory agent.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Verdinexor's Impact on Nuclear-Cytoplasmic Transport: A Technical Guide
Introduction
Verdinexor (KPT-335) is a pioneering, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE).[1][2] Its primary molecular target is Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1).[2][3] XPO1 is a critical karyopherin beta family protein responsible for the transport of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), from the nucleus to the cytoplasm.[4][5]
In normal cellular processes, the regulated transport of these proteins is essential for maintaining homeostasis. However, many neoplastic cells overexpress XPO1, leading to the excessive expulsion of TSPs from the nucleus.[5][6] This mislocalization effectively inactivates their protective functions, such as inducing apoptosis or halting the cell cycle, thereby promoting uncontrolled cell proliferation and survival.[6][7] this compound's mechanism of action directly counteracts this oncogenic process by blocking XPO1, forcing the nuclear retention and functional reactivation of these critical regulatory proteins.[7][8] This guide provides a detailed examination of this compound's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions by covalently binding to the cysteine residue at position 528 (Cys528) within the nuclear export signal (NES)-binding groove of the XPO1 protein.[5][9] This binding is transient and slowly reversible, effectively blocking the attachment of cargo proteins to XPO1.[6] The entire export process is dependent on the formation of a ternary complex between XPO1, the cargo protein with its leucine-rich NES, and the RanGTP protein.[4] By inhibiting the initial binding step, this compound prevents the formation of this complex and halts the subsequent translocation through the nuclear pore complex.
The primary consequence of XPO1 inhibition is the nuclear accumulation of its cargo proteins.[8] Key TSPs and GRPs retained in the nucleus include p53, p21, pRB, and Forkhead box O (FOXO) proteins.[6][10] This forced nuclear retention restores their endogenous functions:
-
p53: Can initiate apoptosis (programmed cell death) in response to cellular stress or DNA damage.
-
p21: A potent cell cycle inhibitor.
-
FOXO proteins: Regulate the expression of genes involved in apoptosis and cell cycle arrest.
By trapping these proteins in the nucleus, this compound effectively reactivates the cell's own tumor suppression mechanisms, leading to selective cell cycle arrest and apoptosis in cancer cells, while largely sparing normal cells.[7][8]
References
- 1. Anivive Announces FDA Conditional Approval of LAVERDIA™-CA1 (this compound) - the First and Only Oral Tablet to Treat Lymphoma in Dogs [prnewswire.com]
- 2. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karyopharm.com [karyopharm.com]
- 4. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a UPLC-MS/MS method for quantifying KPT-335 (this compound) in feline plasma for a study of PK [frontiersin.org]
- 6. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karyopharm.com [karyopharm.com]
- 8. investors.karyopharm.com [investors.karyopharm.com]
- 9. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Preclinical Research on Verdinexor for Solid Tumors: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
Verdinexor (also known as KPT-335) is an orally bioavailable, novel Selective Inhibitor of Nuclear Export (SINE) compound.[1][2] Its primary therapeutic target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][3] In many solid and hematological malignancies, XPO1 is overexpressed and correlates with poor prognosis.[4][5] XPO1 is the exclusive nuclear exporter for a host of major tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs).[5][6] By exporting these proteins from the nucleus to the cytoplasm, cancer cells effectively neutralize their function, which promotes unchecked cell proliferation and survival.[4]
This compound functions by binding to and inhibiting XPO1, thereby forcing the nuclear retention and subsequent reactivation of these critical TSPs and GRPs.[3][6] This targeted action leads to cell cycle arrest and selective induction of apoptosis in cancer cells, while largely sparing normal cells.[6] This document provides an in-depth technical overview of the preclinical research evaluating this compound's efficacy, mechanism of action, and experimental protocols in the context of solid tumors.
Core Mechanism of Action
The fundamental anti-cancer mechanism of this compound is the targeted inhibition of XPO1. This action blocks the transport of key TSPs and GRPs, such as p53, p21, pRB, and FOXO, from the nucleus to the cytoplasm.[4] The resulting nuclear accumulation of these proteins restores their natural tumor-suppressing functions, leading to cell cycle arrest and programmed cell death (apoptosis) in malignant cells.[3][7]
In Vitro Studies
This compound has demonstrated potent, dose-dependent anti-cancer activity at nanomolar concentrations across a range of solid tumor cell lines in vitro. Studies have been conducted on cell lines derived from esophageal cancer, osteosarcoma, melanoma, mast cell tumors, and others.[8][9][10]
Quantitative Efficacy Data: In Vitro
The half-maximal inhibitory concentration (IC50) values highlight this compound's potency against various cancer cell lines. Notably, the IC50 for normal cells is significantly higher, indicating a degree of selectivity for malignant cells.[2][10]
| Cell Line Type | Specific Cell Line(s) | IC50 Concentration | Citation(s) |
| Canine Osteosarcoma | Abrams, D-17, OSCA-40, etc. | 21 - 74 nM | [2][10] |
| Normal Canine Osteoblast | N/A | 21 µM | [2][10] |
| Canine Non-Hodgkin Lymphoma | Various | 2 - 42 nM | [6][7][9] |
| Diffuse Large B-Cell Lymphoma | OCI-Ly3 | 2.1 nM | [11][12][13] |
| Diffuse Large B-Cell Lymphoma | OCI-Ly10 | 41.8 nM | [11][12][13] |
| Canine Diffuse Large B-Cell Lymphoma | CLBL1 | 8.5 nM | [11][12][13] |
| T-cell Leukemia | Jurkat | 0.3 nM | [13] |
Key Experimental Protocols (In Vitro)
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Protocol 3.2.1: Cell Viability / Proliferation Assay (CyQUANT® Method) This protocol was utilized to assess the effect of this compound on canine osteosarcoma cell viability.[10]
-
Cell Seeding: 1 x 10³ cells were seeded into each well of a 96-well plate and incubated overnight in standard media.
-
Treatment: Cells were treated with either 0.1% DMSO (vehicle control) or varying concentrations of this compound (ranging from 0.001 to 10 µM).
-
Incubation: The plates were incubated for 96 hours.
-
Lysis: After the incubation period, the media was removed, and the plates were frozen overnight at -80°C to ensure complete cell lysis.
-
Fluorescence Measurement: Plates were thawed, and the CyQUANT® working solution was added to each well. Fluorescence was measured using a microplate reader at 480 nm excitation and 520 nm emission to quantify DNA content, which is proportional to cell number.[13]
Protocol 3.2.2: Apoptosis Assay (Caspase-3/7 Activity) This assay quantifies the induction of apoptosis by measuring the activity of key executioner caspases.[10]
-
Cell Seeding & Treatment: Osteosarcoma cell lines were treated with either 0.1% DMSO (control), 1 µM this compound, or 10 µM this compound.
-
Incubation: Cells were incubated for 48 hours.
-
Measurement: Following incubation, caspase-3/7 activity was measured using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions. A statistically significant, dose-dependent increase in caspase activity is indicative of apoptosis induction.[10]
In Vivo Studies
The anti-tumor effects of this compound have been validated in vivo using xenograft models. These studies provide crucial data on efficacy in a more complex biological system.
Quantitative Efficacy Data: In Vivo
In a key study using a nude mouse xenograft model of esophageal cancer, this compound demonstrated significant tumor growth inhibition.[8]
| Animal Model | Tumor Type | Treatment Group | Outcome | Citation |
| Nude Mice Xenograft | Esophageal Squamous Cancer | This compound | 59.5% tumor inhibition rate compared to control | [8] |
Key Experimental Protocol (In Vivo Xenograft)
This protocol describes the validation of this compound's effect in an esophageal cancer xenograft model.[8]
-
Model System: Nude mice were used as the host for human esophageal squamous cancer cell xenografts.
-
Tumor Implantation: An established esophageal cancer cell line (e.g., KYSE30) was subcutaneously injected into the mice.
-
Treatment Initiation: Once tumors reached a specified volume, mice were randomized into a control group and a treatment group receiving this compound.
-
Administration: this compound was administered orally according to a predetermined dosing schedule. The control group received a vehicle solution.
-
Monitoring & Endpoint: Tumor volume and mouse body weight were measured regularly. At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Post-Hoc Analysis: Tumor tissues were subjected to Immunohistochemistry (IHC) analysis to assess the expression levels of target proteins such as XPO1 and c-Myc.[8]
Elucidation of Signaling Pathways
Beyond its core mechanism, research has identified specific signaling axes that are modulated by this compound in different solid tumors.
The XPO1/c-Myc/FOSL1 Axis in Esophageal Cancer
In esophageal squamous cancer, this compound's anti-proliferative and anti-migratory effects are mediated through the XPO1/c-Myc/FOSL1 axis.[8][14] RNA-sequencing analysis of this compound-treated cells revealed significant downregulation of genes related to this pathway.[8] Further investigation using immunoprecipitation and proximity ligation assays confirmed that this compound physically disrupts the interaction between XPO1 and the oncoprotein c-Myc, preventing c-Myc's export and function.[8][14] Overexpression of c-Myc was shown to rescue the inhibitory effects of this compound, confirming the critical role of this axis.[8][14]
Synergy with Doxorubicin in Osteosarcoma
Preclinical studies have demonstrated a potent synergistic effect when combining this compound with the standard chemotherapeutic agent doxorubicin in canine osteosarcoma cell lines.[2][10] The proposed mechanism for this synergy involves the impairment of DNA damage repair. Doxorubicin induces DNA double-strand breaks, which are marked by γH2A.X foci.[10] this compound enhances and sustains this DNA damage by preventing the cell from carrying out necessary repairs, possibly through the nuclear retention of key DNA repair proteins or Topoisomerase IIα (TopoIIα).[10] This leads to a significant increase in apoptosis compared to either drug alone.
Conclusion
The body of preclinical research provides compelling evidence for the anti-cancer activity of this compound in various solid tumor models. Its targeted mechanism of inhibiting XPO1 and reactivating tumor suppressor proteins is effective both in vitro and in vivo.[8][10] Studies have elucidated specific pathways, such as the XPO1/c-Myc/FOSL1 axis in esophageal cancer, and have demonstrated significant potential for combination therapies, notably with doxorubicin in osteosarcoma.[8][10] These robust preclinical findings establish this compound as a promising therapeutic agent and support its continued investigation in clinical trials for the treatment of solid tumors.
References
- 1. karyopharm.com [karyopharm.com]
- 2. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. livma.org [livma.org]
- 4. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karyopharm.com [karyopharm.com]
- 6. karyopharm.com [karyopharm.com]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the novel, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) KPT-335 in spontaneous canine cancer: results of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Verdinexor's Impact on Tumor Suppressor Protein Localization
This technical guide provides a comprehensive overview of this compound (KPT-335), a novel, orally bioavailable Selective Inhibitor of Nuclear Export (SINE). It details the compound's core mechanism of action, its quantifiable effects on the subcellular localization of critical tumor suppressor proteins, and the standard experimental protocols for evaluating these effects.
Introduction: The Role of Nuclear Export in Cancer
In healthy cells, the transport of proteins between the nucleus and the cytoplasm is a tightly regulated process essential for normal cellular function. Exportin-1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1), is a key nuclear export protein responsible for shuttling a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), out of the nucleus.[1][2][3]
Many malignancies exploit this pathway by overexpressing XPO1.[1][2] This elevated expression leads to the excessive expulsion of TSPs from the nucleus, effectively mislocalizing them in the cytoplasm and preventing them from performing their protective functions, such as inducing apoptosis or halting the cell cycle. This functional inactivation of TSPs is a critical step in tumorigenesis.[1][2][3]
This compound is a potent and selective inhibitor of XPO1.[2][4] By binding to XPO1, this compound blocks its function, forcing the nuclear retention and accumulation of TSPs and GRPs. This restores their natural function, leading to selective cell cycle arrest and apoptosis in cancer cells, while largely sparing normal cells.[5][6]
Core Mechanism of Action: XPO1 Inhibition
This compound's primary mechanism involves its direct, slowly reversible binding to XPO1.[1] This action inhibits the formation of the XPO1-cargo protein complex, which is necessary for nuclear export. The direct consequence is the sequestration of key TSPs within the nucleus. Studies have demonstrated that this compound treatment leads to the nuclear accumulation of several critical TSPs, including:
-
p53: A cornerstone of tumor suppression, p53's nuclear retention is critical for its role in inducing apoptosis and cell cycle arrest. This compound has been shown to cause significant nuclear accumulation of p53 in neuroblastoma and other cancer cells.[2][7][8]
-
FOXO (Forkhead box protein): This family of transcription factors, including FOXO1 and FOXO3a, regulates apoptosis and cell cycle arrest. This compound induces their nuclear accumulation, contributing to its anti-tumor effects.[1][7][8][9]
-
RB1 (Retinoblastoma protein): As a key cell cycle regulator, the nuclear retention of RB1 is crucial for its tumor-suppressive function. This compound promotes the nuclear accumulation of RB1 in neuroblastoma cells.[7][8]
By ensuring these proteins remain in their primary site of action—the nucleus—this compound effectively reactivates the cell's own tumor suppression machinery.
Quantitative Data on this compound's Effects
The following table summarizes the quantitative and qualitative effects of this compound on various cancer cell lines, focusing on its inhibitory concentrations and its impact on protein localization.
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| IC50 (Cell Viability) | Canine Non-Hodgkin Lymphoma (NHL) | 2-42 nM | Growth inhibition and apoptosis | [5] |
| IC50 (Cell Viability) | Canine Osteosarcoma | 21-74 nM | Dose-dependent growth inhibition | [2] |
| IC50 (Cell Viability) | Neuroblastoma (SK-N-BE(2)) | ~1.4 µM (at 48h) | Inhibition of cell proliferation | [8] |
| IC50 (Cell Viability) | Neuroblastoma (SH-SY5Y) | ~0.3 µM (at 48h) | Inhibition of cell proliferation | [8] |
| Protein Localization | Neuroblastoma (SK-N-BE(2), SH-SY5Y) | Not specified | Induced nuclear accumulation of p53, FOXO1, and RB1 | [7][8] |
| Protein Localization | Esophageal Cancer (KYSE30) | Not specified | Significantly inhibited nuclear accumulation of c-Myc | [10] |
| Protein Expression | Canine Osteosarcoma | 0.1 µM - 1 µM (24h) | Reduced XPO1 protein expression with a compensatory increase in XPO1 mRNA | [2] |
| Apoptosis Induction | Canine Osteosarcoma | 1 µM - 10 µM (48h) | Statistically significant, dose-dependent increases in caspase-3/7 activity | [2] |
Visualizing the Mechanism and Workflow
Signaling Pathway Diagram
Caption: this compound inhibits XPO1, causing nuclear retention of tumor suppressors like p53, FOXO, and RB1.
Experimental Workflow Diagram
Caption: A logical workflow for investigating this compound's effects on cancer cells.
Detailed Experimental Protocols
The following protocols are generalized from methodologies commonly used in the cited literature to study the effects of SINE compounds like this compound.
Protocol 1: Immunofluorescence for Protein Localization
This method is used to visualize the subcellular location of a target protein.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma) on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with this compound at desired concentrations (e.g., 0.3 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Fixation: Aspirate the media and wash cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.
-
Blocking: Wash three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific to the target tumor suppressor protein (e.g., anti-p53 rabbit polyclonal antibody) diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark. A nuclear counterstain like Hoechst or DAPI can be included.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize and capture images using a confocal microscope. Nuclear accumulation is confirmed by the co-localization of the protein's signal with the nuclear stain.
Protocol 2: Cell Fractionation and Western Blotting
This technique quantifies the relative amount of a target protein in the nucleus versus the cytoplasm.
-
Cell Culture and Harvesting: Grow cells in 10-cm dishes to ~80-90% confluency. Treat with this compound or a vehicle control for the desired time.
-
Cell Lysis and Fractionation: Harvest the cells by scraping. Use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer's protocol) to lyse the cells and separate the cytoplasmic and nuclear fractions via sequential centrifugation steps.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a polyacrylamide gel (SDS-PAGE) and separate by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Wash the membrane with TBST. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager. The intensity of the bands corresponding to the target protein in the nuclear and cytoplasmic fractions can then be compared. Purity of fractions should be confirmed using markers like Lamin B1 (nuclear) and α-Tubulin (cytoplasmic).
Protocol 3: Cell Proliferation Assay (CCK-8/WST-8)
This assay measures cell viability to determine the cytotoxic or cytostatic effects of the drug.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound to determine the IC50 value. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add 10 µL of the CCK-8 reagent to each well and incubate for 1-4 hours until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Conclusion
This compound represents a targeted therapeutic strategy that addresses a fundamental mechanism of oncogenesis: the mislocalization and functional inactivation of tumor suppressor proteins. By selectively inhibiting the XPO1 nuclear export machinery, this compound effectively traps TSPs like p53, FOXO, and RB1 within the nucleus, restoring their ability to control cell proliferation and induce apoptosis in cancer cells. The data clearly indicate that this compound's potent anti-tumor activity is directly linked to its ability to modulate the subcellular localization of these critical proteins. The experimental protocols outlined provide a robust framework for further investigation into this compound and other SINE compounds, facilitating continued research and development in this promising area of cancer therapy.
References
- 1. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karyopharm.com [karyopharm.com]
- 5. karyopharm.com [karyopharm.com]
- 6. karyopharm.com [karyopharm.com]
- 7. XPO1/CRM1 is a promising prognostic indicator for neuroblastoma and represented a therapeutic target by selective inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. lidebiotech.com [lidebiotech.com]
- 10. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Verdinexor (KPT-335): A Technical Guide to its Discovery and Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Verdinexor (KPT-335) is a pioneering, orally bioavailable, selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1/CRM1). This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound. It includes a detailed summary of preclinical and clinical findings, standardized experimental protocols, and visual representations of its core biological pathways. This guide is intended to serve as a valuable resource for professionals in the fields of oncology, virology, and pharmaceutical development.
Introduction: The Discovery of a Novel Therapeutic Target
The regulation of protein transport between the nucleus and the cytoplasm is a critical cellular process, the disruption of which is implicated in various pathologies, including cancer and viral infections. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export protein responsible for transporting over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), from the nucleus to the cytoplasm. In many cancer cells, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs. Similarly, many viruses hijack the XPO1 pathway to facilitate the nuclear export of viral proteins and ribonucleoproteins (RNPs) necessary for viral replication.
This compound (KPT-335) was developed as a small molecule inhibitor that selectively and reversibly binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1. This covalent but reversible binding blocks the function of XPO1, leading to the nuclear retention and accumulation of its cargo proteins. This targeted mechanism of action forms the basis of this compound's therapeutic potential in both oncology and virology.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of XPO1-mediated nuclear export. By blocking the function of XPO1, this compound induces the nuclear accumulation of key TSPs such as p53, p21, and FOXO, as well as other growth regulatory proteins.[1] This forced nuclear retention restores their tumor-suppressing functions, leading to cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells.[2][3]
In the context of viral infections, this compound prevents the XPO1-mediated nuclear export of viral components essential for replication and assembly.[4][5][6] For instance, in Respiratory Syncytial Virus (RSV), this compound inhibits the export of the RSV M protein, and in influenza viruses, it blocks the export of the viral ribonucleoprotein (vRNP) complex.[4][7] This leads to a significant reduction in viral replication and pathogenesis.[4][7]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. karyopharm.com [karyopharm.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.scu.edu.au]
- 6. karyopharm.com [karyopharm.com]
- 7. selleckchem.com [selleckchem.com]
Verdinexor: A Targeted Approach to Modulating Autoimmune Disease
An In-Depth Technical Guide on the Therapeutic Potential of Selective Nuclear Export Inhibition
Verdinexor (KPT-335) is an investigational, orally bioavailable small molecule that represents a novel therapeutic strategy for autoimmune diseases. As a Selective Inhibitor of Nuclear Export (SINE), its mechanism of action is fundamentally different from many existing immunosuppressive agents. This compound specifically targets Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key nuclear transport protein.[1] XPO1 is responsible for shuttling a wide array of cargo proteins, including crucial tumor suppressors and anti-inflammatory regulators, from the nucleus to the cytoplasm.[2][3]
In autoimmune diseases, the hyperactivity of inflammatory signaling pathways is a central pathogenic feature. This compound intervenes by blocking XPO1, which forces the nuclear retention and accumulation of key regulatory proteins. This sequestration effectively dampens pro-inflammatory signaling cascades, most notably the NF-κB pathway, which is a master regulator of inflammation and immune responses.[3][4] Preclinical evidence, particularly in models of Systemic Lupus Erythematosus (SLE), demonstrates this compound's potential to correct the underlying cellular and molecular dysregulations that drive autoimmunity, such as the formation of autoantibody-producing plasma cells.[2][3] This guide provides a detailed overview of the preclinical data, experimental methodologies, and core signaling pathways associated with this compound's therapeutic potential for researchers, scientists, and drug development professionals.
Core Signaling Pathways Modulated by this compound
This compound's primary anti-inflammatory effects are mediated through the inhibition of XPO1, which directly impacts the subcellular localization and function of key transcription factors and their inhibitors. The most well-characterized pathways are NF-κB and STAT3.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving an inflammatory stimulus, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes. This compound disrupts this process by blocking the XPO1-mediated export of IκBα from the nucleus, leading to its accumulation. This nuclear IκBα traps NF-κB in an inactive state within the nucleus, preventing it from binding to DNA and thereby suppressing the inflammatory cascade.[4][5]
References
- 1. XPO1 (CRM1) inhibition represses STAT3 activation to drive a survivin-dependent oncogenic switch in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selinexor and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Treatment with dsDNA-anti-dsDNA antibody complexes extends survival, decreases anti-dsDNA antibody production and reduces severity of nephritis in MRLlpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Verdinexor In Vitro Assay Protocol for Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verdinexor (KPT-335) is a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 mediates the transport of a wide range of cargo proteins, including tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[2][3] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, thereby promoting uncontrolled cell growth and survival.[3][4] this compound addresses this by binding to XPO1 and blocking its function, forcing the nuclear retention and activation of key TSPs, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[4][5] These application notes provide a comprehensive overview of this compound's in vitro activity and a detailed protocol for assessing its impact on cell viability.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of XPO1-mediated nuclear export. This leads to the nuclear accumulation of key tumor suppressor proteins and other growth regulatory proteins. The downstream effects of XPO1 inhibition by this compound are multifaceted and involve the modulation of several critical signaling pathways:
-
p53 and Cell Cycle Control: By preventing the nuclear export of the tumor suppressor protein p53, this compound enhances its nuclear activity.[4][5] This leads to the transcriptional activation of p53 target genes, such as p21, which induces cell cycle arrest, and other pro-apoptotic genes, ultimately triggering programmed cell death.[4]
-
Wnt/β-catenin Signaling: this compound has been shown to modulate the Wnt/β-catenin signaling pathway.[4][6] This can lead to a reduction in the expression of downstream targets of this pathway that are involved in cell proliferation and survival, such as c-Myc.[3][7]
-
NF-κB Signaling: this compound can induce the nuclear retention of the NF-κB inhibitor, IκB, which leads to the inactivation of NF-κB signaling.[5] The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition can contribute to the anti-cancer effects of this compound.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human and canine cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Species | IC50 (nM) | Reference |
| KYSE30 | Esophageal Squamous Cell Carcinoma | Human | 45.3 | [7] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | Human | 67.1 | [7] |
| KYSE180 | Esophageal Squamous Cell Carcinoma | Human | 89.2 | [7] |
| KYSE510 | Esophageal Squamous Cell Carcinoma | Human | 115.6 | [7] |
| Jurkat | T-cell Leukemia | Human | 0.3 | |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | Human | 2.1 | |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Human | 41.8 | |
| CLBL1 | Diffuse Large B-cell Lymphoma | Canine | 8.5 | |
| Canine OS | Osteosarcoma | Canine | 21-74 | |
| Canine DLBCL | Diffuse Large B-cell Lymphoma | Canine | 2-42 |
Signaling Pathway Diagram
Caption: this compound inhibits XPO1, leading to nuclear accumulation of tumor suppressors.
Experimental Protocols
Cell Viability Assay Using Cell Counting Kit-8 (CCK-8)
This protocol describes a colorimetric assay to determine the number of viable cells in culture by measuring the activity of cellular dehydrogenases.
Materials:
-
This compound (KPT-335)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Be careful not to introduce bubbles into the wells, as they can interfere with the absorbance reading.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro cell viability assay using the CCK-8 method.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The XPO1 Inhibitor Eltanexor Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Verdinexor and Doxorubicin Combination Therapy in Osteosarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the combination therapy of Verdinexor (KPT-335) and Doxorubicin in osteosarcoma (OS) cell lines. The information is based on preclinical studies demonstrating a synergistic effect of this drug combination, offering a promising avenue for therapeutic intervention.
Introduction
Osteosarcoma is the most prevalent primary bone tumor, and standard treatment often includes the chemotherapeutic agent Doxorubicin.[1][2] Doxorubicin exerts its anticancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3] However, chemoresistance remains a significant challenge.[4]
This compound is an orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that specifically blocks the function of Exportin 1 (XPO1/CRM1).[5][6][7][8] XPO1 is the primary mediator of nuclear export for numerous tumor suppressor proteins (TSPs) and growth regulators.[9] In many cancers, including osteosarcoma, XPO1 is overexpressed, leading to the exclusion of TSPs from the nucleus, thereby promoting cancer cell survival and proliferation.[5][6][10] By inhibiting XPO1, this compound forces the nuclear retention and activation of these TSPs, ultimately resulting in tumor cell death.[9]
The combination of this compound and Doxorubicin has demonstrated potent synergistic activity against canine osteosarcoma cell lines.[5][6][7] The proposed mechanism involves this compound-mediated nuclear retention of Topoisomerase IIα, a key target of Doxorubicin, which enhances DNA damage and subsequent apoptosis.[5] These findings provide a strong rationale for further investigation into this combination therapy.
Application Notes
Key Findings
-
Synergistic Cytotoxicity : The combination of this compound and Doxorubicin results in a synergistic reduction of cell proliferation in canine osteosarcoma cell lines.[5][6] This has been quantitatively demonstrated by calculating Combination Index (CI) values, which are consistently less than 1 across various dose ratios.[5]
-
Selective Activity : this compound shows high potency against canine OS cell lines, with IC50 values in the low nanomolar range. In contrast, normal canine osteoblast cells are significantly less sensitive, with IC50 values in the high micromolar range, suggesting a favorable therapeutic window.[5][6][7]
-
Mechanism of Action : The synergy is attributed to this compound's ability to inhibit XPO1, which prevents the nuclear export of key proteins. This forced nuclear retention of Topoisomerase IIα enhances the DNA-damaging effects of Doxorubicin.[5]
-
Induction of Apoptosis & DNA Damage : this compound treatment alone induces a dose-dependent increase in caspase-3/7 activity, indicative of apoptosis.[5][6] When combined with Doxorubicin, the therapy leads to a significant increase in γH2A.X foci, a marker for DNA double-strand breaks, further confirming the enhancement of Doxorubicin-induced DNA damage.[5][6][7]
Data Presentation
The following tables summarize the quantitative data from studies on this compound and Doxorubicin in canine osteosarcoma cell lines.
Table 1: IC50 Values of this compound in Canine Osteosarcoma Cell Lines IC50 values were determined after 96 hours of treatment with this compound. Data is derived from cell proliferation assays.
| Cell Line | Type | IC50 (nM) |
| Abrams | Canine Osteosarcoma | ~30-74 |
| OSCA-40 | Canine Osteosarcoma | ~30-74 |
| D-17 | Canine Osteosarcoma | ~30-74 |
| Normal Osteoblasts | Normal Canine Cells | 21,000 |
| (Data synthesized from cited sources indicating a range for OS lines and a specific value for normal cells)[5][6][7] |
Table 2: Synergistic Effects (Combination Index) of this compound and Doxorubicin Canine OS cell lines were treated with this compound and Doxorubicin at fixed ratios of their respective IC50 values for 96 hours. Combination Index (CI) was calculated using the Chou-Talalay method.
| Cell Line | Combination Ratios (this compound:Doxorubicin) | Combination Index (CI) Value | Interpretation |
| Abrams | Various IC50 fractions | < 1 | Synergy |
| OSCA-40 | Various IC50 fractions | < 1 | Synergy |
| D-17 | Various IC50 fractions | < 1 (most combinations) | Synergy |
| (CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism)[5] |
Table 3: Effect of this compound on Caspase-3/7 Activity Caspase-3/7 activity was measured in canine OS cell lines after 48 hours of treatment with this compound.
| Cell Line | This compound Concentration | Outcome |
| Canine OS Lines | 1 µM | Statistically significant, dose-dependent increase in caspase-3/7 activity |
| Canine OS Lines | 10 µM | Statistically significant, dose-dependent increase in caspase-3/7 activity |
| Normal Osteoblasts | 1 µM & 10 µM | No significant difference in caspase-3/7 activity detected |
| (Data derived from text describing dose-dependent increases)[5] |
Visualized Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow.
Caption: Proposed mechanism of this compound and Doxorubicin synergy in osteosarcoma cells.
Caption: General experimental workflow for studying this compound and Doxorubicin combination.
Experimental Protocols
The following are detailed protocols for key experiments based on published methodologies.[5]
Cell Culture and Maintenance
-
Cell Lines : Canine osteosarcoma cell lines (e.g., Abrams, OSCA-40, D-17) and normal canine osteoblasts.
-
Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions : Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : Passage cells upon reaching 80-90% confluency. Wash with 1X PBS, detach using 0.25% Trypsin-EDTA, and re-seed at an appropriate density.
Cell Proliferation Assay (CyQUANT™ Assay)
This assay measures cell proliferation based on the fluorescence of a dye that binds to cellular nucleic acids.
-
Materials : 96-well black, clear-bottom plates; CyQUANT™ Cell Proliferation Assay Kit; plate reader with fluorescence detection (480 nm excitation / 520 nm emission).
-
Procedure :
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and/or Doxorubicin in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium or control medium (e.g., 0.1% DMSO).
-
Incubate the plate for 96 hours at 37°C and 5% CO2.
-
Prepare the CyQUANT GR dye/lysis buffer according to the manufacturer's instructions.
-
Remove the medium from the wells. Add 200 µL of the CyQUANT lysis buffer to each well and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine IC50 values using appropriate software (e.g., GraphPad Prism).
-
Drug Combination and Synergy Analysis
This protocol uses the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.[5]
-
Procedure :
-
Determine the IC50 values for this compound and Doxorubicin individually.
-
Design a fixed-ratio experiment. Prepare a stock solution of the two drugs mixed at a ratio corresponding to their IC50s (e.g., if IC50 this compound = 50 nM and IC50 Doxorubicin = 100 nM, the ratio is 1:2).
-
Create serial dilutions of this fixed-ratio combination.
-
Perform the cell proliferation assay as described in Protocol 2 using these dilutions.
-
Calculate the Combination Index (CI) using software like CompuSyn.[5] A CI value < 1 indicates synergy.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Materials : 96-well white-walled plates; Caspase-Glo® 3/7 Assay System; luminometer.
-
Procedure :
-
Seed cells in a 96-well white-walled plate and treat with this compound, Doxorubicin, the combination, or vehicle control as previously described.
-
Incubate for 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence with a plate-reading luminometer.
-
Normalize the luminescence signal to the number of cells (can be done in a parallel plate using the CyQUANT assay).
-
Immunofluorescence for DNA Damage (γH2A.X Staining)
This protocol visualizes DNA double-strand breaks.
-
Materials : Glass coverslips; 4% paraformaldehyde (PFA); 0.25% Triton X-100 in PBS; blocking buffer (e.g., 5% BSA in PBS); primary antibody (anti-phospho-Histone H2A.X); fluorescently-labeled secondary antibody; DAPI for nuclear counterstain; fluorescence microscope.
-
Procedure :
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat cells as follows: vehicle control, Doxorubicin (e.g., 1 µM for 2 hours), this compound alone (e.g., 1 µM for 48 hours), or Doxorubicin followed by a recovery period in this compound-containing media for 24 hours.[5]
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2A.X antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize and quantify the number of γH2A.X foci per nucleus using a fluorescence microscope and image analysis software.
-
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. citeab.com [citeab.com]
- 8. karyopharm.com [karyopharm.com]
- 9. karyopharm.com [karyopharm.com]
- 10. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Verdinexor in Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Verdinexor (KPT-335) in plasma. This compound is a selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1/CRM1) and has shown potential as an anti-tumor and antiviral agent.[1][2][3] This method utilizes a simple protein precipitation for sample preparation and has been validated for linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a novel therapeutic agent that functions by inhibiting XPO1, a key protein responsible for the nuclear export of various tumor suppressor proteins, including p53.[1] By blocking this export, this compound effectively traps these proteins in the nucleus, leading to cell cycle arrest and apoptosis in cancer cells. Accurate quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This UPLC-MS/MS method provides the necessary sensitivity and selectivity for such analyses.
Experimental
Materials and Reagents
-
This compound (KPT-335) reference standard
-
KPT-330 (Selinexor) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma
Stock and Working Solutions
A detailed protocol for the preparation of stock and working solutions is as follows:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and KPT-330 in methanol to prepare individual stock solutions of 1 mg/mL. Store these stock solutions at -20°C.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve a range of concentrations.
-
Internal Standard Working Solution: Dilute the KPT-330 stock solution with methanol to prepare a working solution.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking control plasma with the appropriate this compound working standard solutions. The final concentration range for calibration standards should be 5-1,000 ng/mL.[1][2][3][4] QC samples should be prepared at low, medium, and high concentrations within this range.
Sample Preparation
The sample preparation is performed via protein precipitation:
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add the internal standard working solution.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System: Agilent 1290 II/Prime UPLC or equivalent.[1] Column: Phenomenex Kinetex C18, 2.1 × 50 mm, 2.6 μm.[1] Mobile Phase A: 0.1% Formic acid in water.[1] Mobile Phase B: 0.1% Formic acid in acetonitrile.[1] Flow Rate: 0.3 mL/min.[1] Column Temperature: 40°C.[1] Injection Volume: 5 µL.
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 2.5 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 90 | 10 |
| 6.0 | 90 | 10 |
Mass Spectrometer: Agilent 6470 LC-TQ or equivalent.[1] Ionization Mode: Electrospray Ionization (ESI), Positive.[1] Detection Mode: Multiple Reaction Monitoring (MRM).[1]
MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (KPT-335) | 442.1 | 371.1 |
| KPT-330 (IS) | 442.1 | 157.0 |
Method Validation
The method was validated for linearity, accuracy, and precision.
Linearity
The method demonstrated excellent linearity over the concentration range of 5–1,000 ng/mL for this compound in plasma.[1][2][3][4] The correlation coefficient (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high).
| Intra-day | Inter-day | |
| Accuracy (%) | -4.10% to 10.48% | -0.11% to 8.09% |
| Precision (CV%) | ≤ 4.65% | ≤ 5.85% |
| Table 1: Summary of Intra- and Inter-day Accuracy and Precision.[1][3][4] |
Pharmacokinetic Application
This validated method was successfully applied to a pharmacokinetic study in cats following oral administration of this compound.[1] The key pharmacokinetic parameters are summarized below.
| Parameter | Value |
| Tmax (h) | 1.46 ± 0.51 |
| Cmax (ng/mL) | 239.54 ± 190.60 |
| T1/2 (h) | 5.16 ± 2.30 |
| AUC0-t (ng·h/mL) | 1439.85 ± 964.64 |
| AUC0-∞ (ng·h/mL) | 1589.82 ± 1003.75 |
| Table 2: Pharmacokinetic Parameters of this compound in Cats.[1][3] |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits XPO1, preventing p53 nuclear export.
UPLC-MS/MS Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and accurate means for the quantification of this compound in plasma. Its successful application in a pharmacokinetic study demonstrates its suitability for supporting drug development and clinical research. The simple sample preparation and rapid analysis time make this method efficient for high-throughput applications.
References
- 1. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Verdinexor to Elucidate XPO1 Function in Influenza Virus Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health threat, necessitating the development of novel antiviral strategies. One promising approach is to target host cellular factors that the virus hijacks for its replication, a strategy that may reduce the likelihood of drug resistance. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial host protein responsible for the nuclear export of various proteins and RNA complexes. Influenza virus co-opts XPO1 to facilitate the nuclear export of its viral ribonucleoproteins (vRNPs), a critical step for the assembly of new virions.[1][2][3] Verdinexor (KPT-335) is a selective inhibitor of nuclear export (SINE) that specifically targets XPO1, preventing the export of its cargo proteins.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the function of XPO1 in influenza virus replication.
Mechanism of Action
This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1. This binding event blocks the interaction of XPO1 with proteins containing a nuclear export signal (NES), thereby inhibiting their transport from the nucleus to the cytoplasm. In the context of influenza virus infection, this compound disrupts the binding of XPO1 to the viral nuclear export protein (NEP), which is essential for the export of vRNPs.[2] This leads to the nuclear accumulation of vRNPs, effectively halting the viral replication cycle at a late stage.[1][2] Additionally, this compound has been shown to modulate the host inflammatory response by inhibiting the nuclear export of key signaling molecules such as NF-κB, which can dampen the production of pro-inflammatory cytokines.
Data Presentation
In Vitro Efficacy of this compound Against Various Influenza Virus Strains
| Influenza Virus Strain | Cell Line | EC50 (µM) |
| A/California/04/09 (H1N1) | MDCK | 0.03 ± 0.01 |
| A/Philippines/2/82-X79 (H3N2) | MDCK | 0.04 ± 0.01 |
| A/Anhui/1/2013 (H7N9) | MDCK | 0.12 ± 0.02 |
| B/Florida/4/2006 | MDCK | 0.05 ± 0.01 |
EC50 values represent the concentration of this compound required to inhibit viral replication by 50% and are shown as mean ± standard deviation.
In Vivo Efficacy of this compound in a Mouse Model of Influenza A Virus Infection
| Treatment Group | Virus Titer in Lungs (log10 PFU/g) | Percent Weight Loss (Day 7 post-infection) |
| Vehicle Control | 6.5 ± 0.3 | 20 ± 2.5 |
| This compound (20 mg/kg, once daily) | 4.2 ± 0.4 | 8 ± 1.5 |
| Oseltamivir (10 mg/kg, twice daily) | 4.5 ± 0.5 | 10 ± 2.0 |
Data are presented as mean ± standard deviation. Mice were infected with A/California/04/09 (H1N1) and treatment was initiated 24 hours post-infection.
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to inhibit influenza virus replication in a cell culture model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
This compound
-
Crystal Violet solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-treat the confluent MDCK cell monolayers with the different concentrations of this compound for 2 hours at 37°C.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and add an overlay of DMEM containing 1% agarose, 1 µg/ml TPCK-trypsin, and the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for 1 hour.
-
Remove the agarose overlay and stain the cells with 0.1% crystal violet solution for 10 minutes.
-
Wash the plates with water and count the number of plaques.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.
Immunofluorescence Assay for vRNP Localization
This protocol visualizes the effect of this compound on the subcellular localization of the influenza virus nucleoprotein (NP), a key component of the vRNP complex.
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
Influenza virus stock
-
This compound (1 µM)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Primary antibody: anti-influenza A NP monoclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Grow A549 cells on glass coverslips in a 24-well plate.
-
Treat the cells with 1 µM this compound or DMSO (vehicle control) for 2 hours.
-
Infect the cells with influenza virus at an MOI of 3 for 8 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary anti-NP antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the localization of NP (green) and the nucleus (blue) using a fluorescence microscope. In this compound-treated cells, a nuclear accumulation of NP is expected.
Co-Immunoprecipitation of XPO1 and NEP
This protocol demonstrates that this compound disrupts the interaction between XPO1 and the viral NEP.
Materials:
-
293T cells
-
Expression plasmids for FLAG-tagged XPO1 and HA-tagged NEP
-
Transfection reagent
-
This compound (1 µM)
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-FLAG M2 affinity gel
-
Western blotting reagents and antibodies (anti-FLAG, anti-HA)
Procedure:
-
Co-transfect 293T cells with FLAG-XPO1 and HA-NEP expression plasmids.
-
At 48 hours post-transfection, treat the cells with 1 µM this compound or DMSO for 6 hours.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-FLAG and anti-HA antibodies. A reduced amount of co-immunoprecipitated HA-NEP in the this compound-treated sample indicates disruption of the XPO1-NEP interaction.
Visualizations
Caption: Mechanism of Action of this compound in Inhibiting Influenza Virus Replication.
Caption: Experimental Workflow for Visualizing vRNP Localization.
Caption: this compound's Modulation of the NF-κB Signaling Pathway.
References
- 1. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
- 2. This compound, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Efficacy of this compound In Vivo in Two Animal Models of Influenza A Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on managing gastrointestinal (GI) toxicities associated with Verdinexor (KPT-335) in canine subjects during experimental trials.
Troubleshooting Guide: this compound-Induced GI Toxicity
This guide is designed to provide a systematic approach to identifying and managing common GI-related adverse events.
| Observed Issue | Potential Cause | Recommended Action |
| Anorexia (Loss of Appetite) | Drug-induced nausea, direct effect on appetite centers. | 1. Confirm Anorexia: Differentiate from pseudo-anorexia (desire to eat but inability due to oral pain, etc.).[1] 2. Dietary Management: Offer highly palatable, aromatic, and easily digestible foods (e.g., boiled chicken and rice).[2][3] Warming the food can enhance its aroma.[4] 3. Pharmacological Intervention: Consider appetite stimulants such as mirtazapine or capromorelin (Entyce®).[1][4] In some cases, low-dose corticosteroids (prednisone) have been used to reduce anorexia.[5][6] 4. Dose Modification: If anorexia persists, consider a dose reduction of 0.25 mg/kg or a temporary dose interruption.[6] The minimum recommended dose is 1 mg/kg twice weekly.[6] |
| Vomiting | Stimulation of the chemoreceptor trigger zone (CRTZ) and/or direct irritation of the GI tract.[7] | 1. Initial Management: Withhold food and water for 12 hours. After this period, reintroduce small amounts of water, followed by a bland diet if no further vomiting occurs.[2] 2. Antiemetic Therapy: Prophylactic or therapeutic administration of antiemetics is recommended. Maropitant (Cerenia®) is a potent antiemetic that can be administered orally or subcutaneously.[7][8][9] For oral this compound administration at home, giving an oral antiemetic about one hour prior can be effective.[8] 3. Hydration Support: Monitor for signs of dehydration (e.g., dry gums, poor skin turgor).[2] Fluid administration (subcutaneous or intravenous) may be necessary for persistent vomiting.[2] 4. Dose Adjustment: If vomiting is severe or persistent, a dose reduction or interruption of this compound should be considered.[6] |
| Diarrhea | Drug-induced inflammation or altered motility of the intestines. | 1. Dietary Management: Provide a bland, easily digestible diet (e.g., boiled chicken/hamburger with white rice).[2] 2. Supportive Care: Ensure adequate fluid intake to prevent dehydration. Probiotics may be considered to support gut health.[8] 3. Pharmacological Intervention: Antidiarrheal medications can be considered for persistent cases. 4. Monitoring: If diarrhea is severe, persists for more than 48 hours, or is accompanied by fever (>103°F), further diagnostic workup and supportive care are warranted.[2] |
| Weight Loss | A cumulative effect of anorexia, vomiting, and/or diarrhea. | 1. Comprehensive Management: Address the underlying GI toxicities (anorexia, vomiting, diarrhea) as described above. 2. Nutritional Support: Ensure adequate caloric intake. If voluntary food consumption is consistently below the resting energy requirement for 3-5 days, assisted feeding (e.g., feeding tube) may be necessary.[10][11] 3. Dose Evaluation: A consistent pattern of weight loss may necessitate a dose reduction or a change in the dosing schedule of this compound.[12] |
Quantitative Data Summary
The following table summarizes the incidence of gastrointestinal adverse events reported in key clinical studies of this compound in canines.
| Adverse Event | Study Population | Dosing Regimen | Incidence/Observations | Reference |
| Anorexia | 58 dogs with lymphoma (Phase II study) | 1.25-1.5 mg/kg, 2-3 times weekly | Most common adverse event; typically Grade 1-2. Responsive to symptomatic and supportive medications, including prednisone. | [5][13] |
| Weight Loss | 58 dogs with lymphoma (Phase II study) | 1.5 mg/kg three times weekly, later adjusted to 1.25 mg/kg twice weekly | Observed, leading to a dose regimen adjustment in the study. | [12] |
| Vomiting & Diarrhea | 58 dogs with lymphoma | 1.25-1.5 mg/kg, 2-3 times weekly | Occurred in ≥10% of dogs. Generally manageable with supportive care. | [6][14] |
| Overall GI Toxicity | 58 dogs with lymphoma | 1.25-1.5 mg/kg, 2-3 times weekly | Primarily Grade 1 and 2 GI toxicities were readily managed with concomitant medications. | [15] |
Experimental Protocols
Protocol for Monitoring and Managing GI Toxicity
-
Baseline Assessment: Before initiating this compound, perform a thorough physical examination, including body weight and body condition score. Obtain baseline complete blood count (CBC) and serum chemistry panel.
-
Dosing and Administration: Administer this compound with food to improve absorption and potentially reduce GI upset.[6][16] The recommended starting dose is 1.25 mg/kg orally twice a week (e.g., Monday and Thursday).[6] If well-tolerated after two weeks, the dose can be increased to 1.5 mg/kg twice a week.[6]
-
Routine Monitoring:
-
Daily: Monitor appetite, water intake, and general demeanor. Visually inspect for vomiting or diarrhea.
-
Weekly (for the first 4 weeks): Conduct a physical examination, including body weight.
-
Bi-weekly (after the first 4 weeks): Continue physical examinations and body weight monitoring.
-
Hematology/Chemistry: Monitor CBC and serum chemistry panels frequently.[17]
-
-
Intervention for GI Toxicity:
-
Grade 1 (Mild): Institute supportive care (e.g., bland diet, coax feeding). Consider prophylactic antiemetics.
-
Grade 2 (Moderate): Administer antiemetics (e.g., maropitant) and/or appetite stimulants (e.g., mirtazapine). Continue supportive care. If adverse events persist, consider a dose interruption.
-
Grade 3/4 (Severe): Discontinue this compound administration immediately. Provide aggressive supportive care, including fluid therapy and parenteral nutrition if necessary. Once the adverse event resolves to Grade 1 or baseline, consider re-initiating this compound at a reduced dose (e.g., decrease by 0.25 mg/kg).[6]
-
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits XPO1, preventing the export and inactivation of Tumor Suppressor Proteins.
GI Toxicity Management Workflow
Caption: A stepwise workflow for managing this compound-induced gastrointestinal toxicity in canines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a Selective Inhibitor of Nuclear Export (SINE). It works by blocking the function of Exportin 1 (XPO1/CRM1), a protein responsible for transporting various cargo proteins, including major tumor suppressor proteins, from the cell's nucleus to the cytoplasm.[18][19][20] By inhibiting XPO1, this compound forces the nuclear retention and activation of these tumor suppressor proteins, leading to selective apoptosis (programmed cell death) in cancer cells.[15]
Q2: What are the most common gastrointestinal side effects of this compound in dogs? A2: The most frequently reported GI side effects are anorexia (loss of appetite), weight loss, vomiting, and diarrhea.[16][17][21] These effects are typically mild to moderate (Grade 1-2) and can often be managed effectively.[5][13]
Q3: How should this compound be administered to minimize GI upset? A3: It is recommended to administer this compound tablets with food.[16] This can help improve drug absorption and may reduce the incidence of gastrointestinal side effects.
Q4: Can other medications be given concurrently to manage this compound's GI side effects? A4: Yes. Concomitant medications are a cornerstone of managing GI toxicity. These include antiemetics like maropitant (Cerenia®) to control nausea and vomiting, and appetite stimulants such as mirtazapine and capromorelin (Entyce®) to combat anorexia.[4][8][9] In some clinical studies, low-dose prednisone was also used to manage anorexia.[5][13]
Q5: When is a dose modification of this compound warranted? A5: A dose reduction or temporary interruption of treatment should be considered if a dog experiences persistent Grade 2 (moderate) or any Grade 3/4 (severe) GI toxicity, such as severe vomiting, diarrhea, or anorexia leading to significant weight loss.[6] The initial dose of 1.25 mg/kg can be reduced by 0.25 mg/kg increments, to a minimum of 1.0 mg/kg twice weekly.[6]
Q6: Are there any specific handling precautions for this compound? A6: Yes, this compound is considered a hazardous drug.[22] It is crucial to wear protective, chemotherapy-resistant gloves when handling the tablets.[17][22] Pregnant or nursing individuals should not handle the medication.[17][22] Care should also be taken when handling the bodily fluids (urine, feces, vomit) of a treated dog for three days following administration.[17] Tablets should not be split or crushed.[22]
References
- 1. Anorexia in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 2. Managing Common Side-Effects of Chemotherapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. Signs Your Dog Is Nauseous After Chemo (And How To Ease Their Discomfort) â ImpriMed [imprimedicine.com]
- 4. thepetvet.com [thepetvet.com]
- 5. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LAVERDIA™-CA1 (this compound tablets) [dailymed.nlm.nih.gov]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Vomiting and Diarrhea in Chemo Patients - WSAVA 2017 Congress - VIN [vin.com]
- 9. Chemotherapy for Dogs | PetMD [petmd.com]
- 10. Management of anorexia in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karyopharm.com [karyopharm.com]
- 13. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LAVERDIA™-CA1 (this compound tablets) [dailymed.nlm.nih.gov]
- 15. livma.org [livma.org]
- 16. Studypages - Assessing the effectiveness and safety of this compound for the treatment of lymphoma in dogs [veterinaryclinicaltrials.org]
- 17. Laverdia®-CA1 (this compound tablets) [dechra-us.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. journals.asm.org [journals.asm.org]
- 20. karyopharm.com [karyopharm.com]
- 21. dogcancer.com [dogcancer.com]
- 22. This compound | VCA Animal Hospitals [vcahospitals.com]
Technical Support Center: Optimizing Verdinexor Dosage to Minimize Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Verdinexor dosage for maximal on-target efficacy while minimizing off-target effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Normal, non-cancerous cells, in particular, may be more susceptible to off-target effects. It is crucial to establish a dose-response curve for each new cell line to determine the optimal therapeutic window. For instance, while canine osteosarcoma cell lines show IC50 values in the low nanomolar range (21-74 nM), normal canine osteoblasts are significantly less sensitive, with an IC50 of 21 µM[1].
-
Off-Target Effects: this compound's primary off-target effects are gastrointestinal, including anorexia, vomiting, and diarrhea, as observed in canine clinical trials[2][3]. In vitro, these may manifest as general cellular stress and death. Consider reducing the concentration and/or duration of exposure.
-
Experimental Conditions: Ensure that your experimental setup, including cell density, media composition, and incubation time, is consistent and optimized. Variations in these parameters can influence cellular responses to the drug.
Q2: How can I confirm that this compound is engaging with its intended target, XPO1, in my cellular model?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in a cellular context[4][5][6][7]. This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of XPO1 in the presence of this compound indicates direct binding.
Q3: I am observing the desired on-target effect (e.g., apoptosis in cancer cells), but I am concerned about potential off-target effects that are not immediately obvious. How can I investigate these?
A3: Unbiased, proteome-wide approaches are recommended for identifying unknown off-target effects:
-
Chemical Proteomics: This technique uses a modified this compound probe to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry[5][7][8][9][10]. This can reveal both direct and indirect off-target interactions.
-
Thermal Proteome Profiling (TPP): This method is an extension of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in the presence of this compound[6][11]. Proteins that show a significant thermal shift are potential off-targets.
Q4: Does this compound have any known off-target effects on major signaling pathways like NF-κB?
A4: Yes, as a Selective Inhibitor of Nuclear Export (SINE) compound, this compound's mechanism of action involves the nuclear retention of various proteins, including tumor suppressors and growth regulators. One of the key proteins affected is IκBα, the inhibitor of NF-κB. By blocking the export of IκBα from the nucleus, this compound can lead to the sequestration of the NF-κB complex in the cytoplasm, thereby inhibiting its pro-survival signaling activity in cancer cells[2]. This is generally considered a component of its on-target anti-cancer effect rather than a detrimental off-target effect.
Q5: What are typical in vitro and in vivo starting doses for this compound?
A5: Dosing will vary significantly based on the model system:
-
In Vitro: For cancer cell lines, IC50 values typically range from the low nanomolar to micromolar concentrations[1][12]. It is recommended to perform a dose-response study starting from low nanomolar concentrations (e.g., 1 nM) up to the high micromolar range (e.g., 50 µM) to determine the optimal concentration for your specific cell line.
-
In Vivo (Canine Studies): In clinical trials with dogs, doses have ranged from 1.0 mg/kg to 1.75 mg/kg administered orally two to three times a week[2][3][13]. The maximum tolerated dose in one study was found to be 1.75 mg/kg twice weekly[3][12].
-
In Vivo (Murine Studies): In mouse models of influenza, oral doses of 5, 10, and 20 mg/kg have been used[2][14].
It is critical to perform dose-escalation studies in any new model system to establish both efficacy and toxicity profiles.
Data Presentation: this compound On-Target vs. Off-Target Effects
| Concentration/Dose | On-Target Effect (Cell Line/Model) | Off-Target Effect (Cell Line/Model) | Citation(s) |
| In Vitro | |||
| 21-74 nM | IC50 for canine osteosarcoma cell lines | - | [1] |
| 2-42 nM | IC50 for canine non-Hodgkin lymphoma cell lines | - | [3][15] |
| 21 µM | - | IC50 for normal canine osteoblasts | [1] |
| 1-10 µM | Dose-dependent increase in caspase-3/7 activity in canine osteosarcoma cells | Minimal effect on caspase-3/7 activity in normal canine osteoblasts | [16] |
| In Vivo (Canine) | |||
| 1.0 mg/kg (twice weekly) | Biologic activity observed | - | [3][13] |
| 1.25 - 1.5 mg/kg (2-3 times weekly) | 34-37% objective response rate in lymphoma | Anorexia (45%), weight loss (31%), vomiting (26%), lethargy (17%), diarrhea (12%) | [2][3][13] |
| 1.75 mg/kg (twice weekly) | Maximum tolerated dose | Manageable gastrointestinal toxicities | [3][12][13] |
| In Vivo (Murine) | |||
| 5-20 mg/kg (oral gavage) | Reduced viral load and inflammation in influenza models | Minimal toxicity reported at these doses | [2][14] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for XPO1 Target Engagement
Objective: To verify the direct binding of this compound to its target protein, XPO1, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Harvest and resuspend the cells in fresh media.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control sample at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble XPO1 in each sample by Western blotting using an anti-XPO1 antibody.
-
Quantify the band intensities and plot the percentage of soluble XPO1 against the temperature for both this compound-treated and vehicle-treated samples.
-
-
Data Interpretation:
-
A rightward shift in the melting curve for the this compound-treated sample compared to the control indicates thermal stabilization of XPO1 due to drug binding.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on both cancerous and normal cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the cell viability assay.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the this compound concentration to determine the dose-dependent activation of caspase-3/7.
-
Visualizations
Caption: this compound inhibits XPO1, leading to nuclear retention of tumor suppressors and cell cycle arrest/apoptosis.
Caption: Workflow for optimizing this compound dosage from in vitro screening to in vivo validation.
Caption: Troubleshooting guide for unexpected cytotoxicity with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Profiling of Small Molecules by Chemical Proteomics. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Verdinexor-Induced Anorexia and Weight Loss in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating anorexia and weight loss, common side effects observed in animal studies with Verdinexor (KPT-335), a selective inhibitor of nuclear export (SINE).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced anorexia?
A1: The exact molecular pathway leading to this compound-induced anorexia is not fully elucidated. However, it is understood to be linked to its mechanism of action, the inhibition of Exportin 1 (XPO1). XPO1 is responsible for the nuclear export of numerous proteins, including tumor suppressor proteins and oncoproteins.[1][2] By blocking XPO1, this compound alters various cellular signaling pathways. One hypothesis is that the inhibition of XPO1 may affect the NF-κB signaling pathway, which is involved in inflammation and can influence appetite.[3][4] Additionally, cancer-related anorexia and cachexia are complex syndromes involving metabolic alterations and inflammatory cytokines that reduce appetite and induce hypothalamic inflammation.[5][6] this compound's impact on these pathways in the central nervous system's appetite control centers is an area of ongoing investigation.
Q2: How common are anorexia and weight loss in animal studies with this compound?
A2: Anorexia is one of the most frequently reported adverse events in canine clinical trials with this compound.[1][7] In a phase II study, grade 1-2 anorexia was the most common adverse event.[7] Similarly, weight loss is also a common side effect.[8] These side effects are dose-limiting toxicities at higher doses.[9]
Q3: What are the initial steps to take if an animal on a this compound study develops anorexia?
A3: The first step is to ensure the animal is otherwise clinically stable. Monitor for other signs of toxicity such as vomiting, diarrhea, and lethargy.[8] It is crucial to maintain hydration and caloric intake. Supportive care should be initiated promptly as clinically indicated.[10] The this compound dose may need to be reduced or temporarily discontinued as per the study protocol.[10]
Q4: Is it necessary to administer this compound with food?
A4: Yes, it is highly recommended to administer this compound immediately after feeding.[10] This practice has been shown to increase the bioavailability of the drug.[11]
Troubleshooting Guide: Anorexia and Weight Loss
This guide provides a tiered approach to managing this compound-induced anorexia and weight loss.
Tier 1: Initial Management and Nutritional Support
-
Problem: Mild to moderate inappetence or a slight decrease in body weight is observed.
-
Solution:
-
Confirm Administration with Food: Verify that this compound is consistently administered immediately following a meal to optimize absorption and potentially reduce gastrointestinal upset.[10]
-
Enhance Palatability of Standard Diet: Increase the appeal of the regular diet by warming the food, adding water or broth to create a gravy-like consistency, or mixing in small amounts of highly palatable foods.
-
Dietary Modification: Switch to a highly palatable, energy-dense veterinary diet formulated for recovery or critical care.
-
Monitor and Document: Accurately record daily food intake, body weight, and clinical signs.
-
Tier 2: Pharmacological Intervention
If anorexia persists or worsens despite initial management, pharmacological intervention should be considered in consultation with the study veterinarian.
-
Problem: Persistent anorexia, significant weight loss, or refusal to eat for more than 24 hours.
-
Solution Options:
Tier 3: Advanced Supportive Care
-
Problem: Severe anorexia and rapid weight loss unresponsive to Tier 1 and 2 interventions.
-
Solution:
-
Parenteral Nutrition: Consider parenteral nutrition to provide essential nutrients intravenously if enteral feeding is not possible.
-
Dose Modification: A dose reduction or temporary discontinuation of this compound may be necessary.[10]
-
Quantitative Data Summary
The following tables summarize the efficacy of various appetite stimulants that can be considered for managing this compound-induced anorexia. Note that direct comparative studies for this compound-induced anorexia are limited; the data is primarily from studies on general inappetence in dogs.
Table 1: Efficacy of Capromorelin in Dogs with Inappetence
| Study Metric | Capromorelin Group | Placebo Group | p-value | Reference |
| Treatment Success (Owner Assessment) | 68.6% | 44.6% | 0.008 | [16] |
| Mean % Increase in Body Weight | 1.8% | 0.1% | < 0.001 | [16] |
| Mean % Increase in Food Consumption | 60.55% | -11.15% | < 0.001 | [17] |
Table 2: Efficacy of Mirtazapine in Dogs with Inappetence (Retrospective Study)
| Study Metric | Mirtazapine Group | Control Group | Odds Ratio (95% CI) | p-value | Reference |
| Resumption of Voluntary Food Intake | 68.6% | 37.5% | 3.06 (1.45–6.47) | 0.002 | [18] |
Table 3: Efficacy of Mirtazapine in Dogs with Inappetence (Prospective, Placebo-Controlled Trial)
| Study Metric | Mirtazapine Group | Placebo Group | p-value | Reference |
| Food Acceptance on Day 1 | 100% | 63.6% | 0.03 | [18] |
Experimental Protocols
Protocol 1: Management of this compound-Induced Anorexia with Prednisone
-
Inclusion Criteria: Animals receiving this compound that exhibit Grade 1 or 2 anorexia (decreased appetite but still eating) for more than two consecutive days.
-
Exclusion Criteria: Animals with contraindications for corticosteroid use (e.g., systemic infections, diabetes mellitus).
-
Procedure:
-
Administer prednisone orally at a starting dose of 0.5 mg/kg once daily.
-
Monitor food intake and body weight daily.
-
If appetite improves, continue the current dose for 3-5 days and then attempt to taper the dose.
-
If no improvement is seen after 3 days, consult with the study veterinarian about increasing the dose or considering an alternative appetite stimulant.
-
-
Data Collection: Record daily food consumption, body weight, and any adverse events.
Protocol 2: Management of this compound-Induced Anorexia with Capromorelin
-
Inclusion Criteria: Animals on this compound with persistent anorexia not responsive to initial dietary management.
-
Procedure:
-
Administer Capromorelin oral solution at a dose of 3 mg/kg once daily.[15]
-
Administer directly into the mouth.
-
Monitor for improvement in appetite, which is typically observed within 1-2 hours.
-
Continue daily administration as needed to maintain adequate food intake.
-
-
Data Collection: Record daily food intake, body weight, and any observed side effects (e.g., vomiting, diarrhea).
Protocol 3: Management of this compound-Induced Anorexia with Mirtazapine
-
Inclusion Criteria: Animals on this compound with anorexia, particularly if nausea is also suspected.
-
Procedure:
-
Administer Mirtazapine orally at a dose of approximately 1.88 mg to 3.75 mg per dog, once daily. The exact dose should be determined by the veterinarian based on the dog's size.
-
Monitor for improvement in appetite, which may take 12-24 hours.[12]
-
Continue daily administration as prescribed.
-
-
Data Collection: Record daily food intake, body weight, and any signs of potential side effects (e.g., sedation, vocalization).
Visualizations
Caption: this compound inhibits the nuclear export protein XPO1, leading to the nuclear retention of tumor suppressor proteins and oncoproteins.
Caption: A tiered workflow for the management of this compound-induced anorexia in animal studies.
Caption: Simplified signaling pathways of common appetite stimulants used in veterinary medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound for the treatment of naïve canine epitheliotropic cutaneous T-cell lymphoma: An open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association of XPO1 Overexpression with NF-κB and Ki67 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anorexia and Cachexia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vetfolio.s3.amazonaws.com [vetfolio.s3.amazonaws.com]
- 7. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dechra-us.com [dechra-us.com]
- 9. livma.org [livma.org]
- 10. LAVERDIA™-CA1 (this compound tablets) [dailymed.nlm.nih.gov]
- 11. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mirtazapine for Dogs | PetMD [petmd.com]
- 13. Mirtazapine (Remeron) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 14. dvm360.com [dvm360.com]
- 15. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Prospective, Randomized, Masked, Placebo‐Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the Short-Term Effects of Mirtazapine on Appetite Stimulants in Dogs: A Retrospective Study and a Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Improving the oral bioavailability of Verdinexor in preclinical models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Verdinexor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (KPT-335) is an orally active, selective inhibitor of nuclear export (SINE)[1]. It functions by binding to and inhibiting Exportin 1 (XPO1/CRM1), a key protein responsible for the transport of many tumor suppressor proteins (TSPs) and other growth regulatory proteins from the cell nucleus to the cytoplasm[2][3]. By blocking XPO1, this compound forces the nuclear retention and accumulation of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells[2][4].
Q2: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What could be the cause?
Low and variable oral bioavailability of this compound can be attributed to several factors:
-
Poor Aqueous Solubility: this compound has low aqueous solubility, which can limit its dissolution in the gastrointestinal tract, a critical step for absorption[5].
-
Formulation Type: The type of oral formulation significantly impacts bioavailability. For instance, simple capsule formulations containing only the active pharmaceutical ingredient (API) may show lower bioavailability compared to optimized tablet formulations with specific excipients[5].
-
Food Effect: The presence or absence of food can significantly alter the absorption of this compound. In preclinical models, administration with food has been shown to increase both the rate (Cmax) and extent (AUC) of absorption[6].
-
Non-Linear Pharmacokinetics: this compound can exhibit non-linear pharmacokinetics, meaning that a proportional increase in dose does not lead to a proportional increase in plasma concentration. This suggests that absorption mechanisms may become saturated at higher doses[5][7].
-
Gastrointestinal pH: The pH of the gastrointestinal tract can influence the solubility and subsequent absorption of this compound[5].
Q3: How does the formulation (capsule vs. tablet) affect the oral bioavailability of this compound?
Preclinical studies in cats have demonstrated that tablet formulations of this compound can provide significantly higher absolute bioavailability compared to capsule formulations at the same dose[5][7]. This is likely because tablets can be formulated with excipients that enhance dissolution and absorption, whereas a simple capsule may not overcome the inherent solubility limitations of the drug[5].
Q4: Is there a food effect on the oral absorption of this compound?
Yes, a significant food effect has been observed for this compound in preclinical models[6]. Administering this compound with food can lead to a multi-fold increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC)[6]. The presence of food may enhance bioavailability by:
-
Increasing the residence time of the drug in the stomach, where the low pH can aid in its dissolution[5].
-
Stimulating the release of bile salts, which can help to solubilize the lipophilic drug[5].
Therefore, for consistent and enhanced absorption in preclinical studies, it is recommended to administer this compound with food.
Troubleshooting Guide
Issue: Low Oral Bioavailability
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Poor aqueous solubility of this compound API. | 1. Particle Size Reduction: Micronize or nano-size the this compound API to increase its surface area. 2. Formulation with Solubilizing Excipients: Develop a tablet formulation incorporating surfactants, polymers, or other solubilizing agents. 3. Lipid-Based Formulations: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers. | Increased dissolution rate and higher plasma concentrations. |
| Suboptimal formulation. | 1. Switch from Capsule to Tablet: If using a simple capsule, transition to a well-formulated tablet. 2. Optimize Tablet Excipients: Screen different excipients to identify a combination that maximizes this compound's dissolution and permeability. | Improved absolute bioavailability and more consistent absorption. |
| Negative food effect (if dosing in a fasted state). | Administer with Food: Standardize the dosing protocol to include administration with a meal. | Increased Cmax and AUC, and potentially reduced variability between subjects. |
| Dose-dependent absorption limitations. | Dose Titration Study: Conduct a dose-ranging pharmacokinetic study to identify the optimal dose that balances efficacy and absorption saturation. | Determination of the dose range with the most predictable pharmacokinetic profile. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from a preclinical study in cats, highlighting the impact of formulation and food.
Table 1: Absolute Bioavailability of this compound in Cats with Different Oral Formulations and Dosing Conditions[5][7]
| Formulation | Dose (mg/kg BW) | Dosing Condition | Absolute Bioavailability (%) |
| Capsule | 0.2 | Fasting | 43.72 |
| Capsule | 1 | Fasting | 44.66 |
| Capsule | 2 | Fasting | 28.92 |
| Tablet | 1 | Fasting | 75.92 |
| Tablet | 1 | Fed | 70.98 |
| Tablet | 2 | Fed | 47.27 |
Table 2: Key Pharmacokinetic Parameters of this compound Tablets (1 mg/kg BW) in Cats Under Fasting and Fed Conditions[5]
| Parameter | Fasting | Fed |
| Cmax (ng/mL) | 162.33 ± 65.33 | 340.50 ± 224.20 |
| Tmax (h) | 1.58 ± 0.49 | 2.50 ± 2.18 |
| AUC0-last (h*ng/mL) | 2409.98 ± 793.00 | 2269.69 ± 1251.09 |
| T1/2 (h) | 5.58 ± 1.25 | 4.31 ± 1.41 |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in a Feline Model[5]
-
Animal Model: Healthy adult domestic cats.
-
Housing and Acclimatization: House cats individually with ad libitum access to food and water. Acclimatize animals to the study conditions before the experiment.
-
Groups:
-
Intravenous (IV) reference group.
-
Oral capsule groups (e.g., 0.2, 1, and 2 mg/kg BW) in a fasting state.
-
Oral tablet groups (e.g., 1 mg/kg BW fasting, 1 mg/kg BW fed, and 2 mg/kg BW fed).
-
-
Dosing:
-
IV Administration: Administer a single dose of this compound (e.g., 1 mg/kg BW) intravenously. The drug can be dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol, and propylene glycol[5].
-
Oral Administration: For fasting groups, fast cats overnight before dosing. For fed groups, provide a meal before dosing. Administer the capsule or tablet orally, followed by a small amount of water to ensure swallowing.
-
-
Blood Sampling: Collect blood samples (e.g., 1.5 mL) via a suitable vein (e.g., brachial cephalic vein) at predetermined time points (e.g., pre-dose, and at 0.167, 0.333, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 32, and 48 hours post-dose)[5]. Collect blood in tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Analyze plasma concentrations of this compound using a validated UPLC-MS/MS method (see Protocol 2). Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, and absolute bioavailability) using non-compartmental analysis software.
Protocol 2: Quantification of this compound in Plasma using UPLC-MS/MS[8][9][10]
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Mass Spectrometry Conditions:
-
Operate in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect the transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound in blank plasma.
-
Quantify the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits XPO1, leading to nuclear accumulation of TSPs and subsequent apoptosis.
Experimental Workflow for Improving Oral Bioavailability
Caption: A systematic workflow for the development and optimization of this compound's oral formulation.
References
- 1. karyopharm.com [karyopharm.com]
- 2. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anivive Announces FDA Conditional Approval of LAVERDIA™-CA1 (this compound) - the First and Only Oral Tablet to Treat Lymphoma in Dogs [prnewswire.com]
- 4. dechra-us.com [dechra-us.com]
- 5. Pharmacokinetic evaluation and bioavailability of KPT-335 (this compound) in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. Pharmacokinetic evaluation and bioavailability of KPT-335 (this compound) in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a UPLC-MS/MS method for quantifying KPT-335 (this compound) in feline plasma for a study of PK - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Verdinexor efficacy across different tumor types
This technical support center provides researchers, scientists, and drug development professionals with detailed information to address the variability in Verdinexor's efficacy across different tumor types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as KPT-335) is an orally active, selective inhibitor of nuclear export (SINE).[1][2] Its primary target is Exportin-1 (XPO1/CRM1), a protein responsible for transporting numerous cargo proteins, including tumor suppressor proteins, from the cell nucleus to the cytoplasm.[2][3] In many cancer cells, XPO1 is overexpressed, leading to the removal of tumor suppressors from the nucleus, which promotes cancer cell survival.[3][4] this compound binds to XPO1, blocking this transport, which causes the nuclear accumulation of tumor suppressor proteins, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3][4][5]
Q2: Why does the efficacy of this compound vary between different tumor types?
A2: The variability in this compound's efficacy is multifactorial and can be attributed to several key differences between tumor types:
-
XPO1 Expression Levels: Tumors with higher levels of XPO1 expression are often more dependent on nuclear export for survival and may be more sensitive to inhibition.[6][7]
-
Dependence on XPO1 Cargo: The sensitivity of a cancer cell to this compound depends on its reliance on the specific tumor suppressor proteins (e.g., p53, p21, BRCA1, FOXO proteins) that are exported by XPO1.[6][8] Tumors that are highly dependent on the cytoplasmic functions of these proteins for their growth and survival will be more susceptible.
-
Genetic Background of the Tumor: The presence of mutations in key genes, such as TP53, can influence the cellular response to the re-activation of tumor suppressor pathways.
-
Drug Efflux Pumps: Although this compound has been shown not to be a substrate for canine P-glycoprotein (P-gp), the expression of other drug efflux pumps in certain cancer types could potentially reduce intracellular drug concentrations.[9]
-
Downstream Signaling Pathways: The responsiveness of a cancer cell is influenced by the modulation of signaling pathways downstream of XPO1, such as the NF-κB and Wnt pathways.[10][11]
Q3: What are the known side effects of this compound in preclinical and clinical studies?
A3: Common adverse events are primarily gastrointestinal and include anorexia (loss of appetite), weight loss, vomiting, and diarrhea.[1][12][13] Lethargy, increased water intake, elevated liver enzymes, and low platelet counts have also been reported.[13] These toxicities are generally manageable with supportive care and dose adjustments.[12]
Quantitative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various canine and human cancer cell lines, illustrating the variability in its cytotoxic effects.
| Cell Line | Cancer Type | Organism | IC50 (nM) |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | Human | 2.1[1] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | Human | 41.8[1] |
| CLBL1 | Diffuse Large B-cell Lymphoma (DLBCL) | Canine | 8.5[1] |
| Jurkat | T-cell Leukemia | Human | 0.3[1] |
| Canine OS Cell Lines (Range) | Osteosarcoma | Canine | 21 - 74[14] |
| Normal Canine Osteoblasts | Normal Bone Cells | Canine | 21,000[8][14] |
Note: Lower IC50 values indicate higher potency.
Diagrams and Visualizations
Mechanism of Action of this compound
Caption: this compound blocks XPO1, causing nuclear retention of tumor suppressors, leading to apoptosis.
General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karyopharm.com [karyopharm.com]
- 3. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 5. dogcancer.com [dogcancer.com]
- 6. The molecular mechanism and challenge of targeting XPO1 in treatment of relapsed and refractory myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discover.library.noaa.gov [discover.library.noaa.gov]
- 10. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, Validation and Mechanistic Study of XPO1 Inhibition in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karyopharm.com [karyopharm.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assay interference with Verdinexor and potential solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Verdinexor in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as KPT-335) is an investigational, orally bioavailable small molecule that belongs to a class of drugs called Selective Inhibitor of Nuclear Export (SINE) compounds.[1] Its primary mechanism of action is the inhibition of Exportin 1 (XPO1 or CRM1), a key nuclear export protein.[1] By blocking XPO1, this compound prevents the transport of various tumor suppressor proteins and other growth-regulatory proteins from the nucleus to the cytoplasm, leading to their accumulation in the nucleus and subsequent reactivation. This can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4][5][6]
Q2: In which research areas is this compound currently being investigated?
A2: this compound is being evaluated in a variety of research areas, including oncology and virology. In oncology, it has shown activity against various cancers, including lymphoma and solid tumors.[7][8] In virology, it is being investigated for its potential to treat viral infections, as some viruses rely on the host's nuclear export machinery for their replication.[1]
Q3: What are some common cell-based assays used to evaluate the effects of this compound?
A3: Common cell-based assays used to assess the biological activity of this compound include:
-
Cell Viability/Cytotoxicity Assays: To determine the effect of this compound on cell proliferation and survival. Examples include MTT, MTS, XTT, and ATP-based assays (e.g., CellTiter-Glo®).
-
Apoptosis Assays: To measure the induction of programmed cell death. Examples include Caspase-Glo® 3/7 assays and Annexin V/PI staining.
-
Reporter Gene Assays: To study the effect of this compound on specific signaling pathways.
-
Immunofluorescence/Western Blotting: To analyze the subcellular localization and expression levels of XPO1 and its cargo proteins.
Q4: Are there any known instances of this compound interfering with cell-based assay readouts?
A4: While there is no widespread, direct documentation of this compound causing specific assay interferences, like all small molecules, it has the potential to interfere with certain assay technologies. Potential interferences could include autofluorescence, direct inhibition of reporter enzymes like luciferase, or effects on cellular metabolism that could impact viability assays based on NAD(P)H reduction. It is crucial for researchers to perform appropriate controls to rule out such artifacts.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues that may be encountered when using this compound in cell-based assays.
Issue 1: Unexpected or Inconsistent Results in Fluorescence-Based Assays
Potential Cause: this compound may possess intrinsic fluorescent properties (autofluorescence) that can interfere with the assay signal.
Troubleshooting Steps:
-
Assess Autofluorescence of this compound:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
In a cell-free plate, measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
A significant signal in the absence of cells or your fluorescent probe indicates that this compound is autofluorescent at those wavelengths.
-
-
Experimental Protocol: Measuring Compound Autofluorescence
-
Materials:
-
This compound stock solution
-
Assay buffer (e.g., PBS, cell culture medium without phenol red)
-
Microplate reader with fluorescence capabilities
-
Black, clear-bottom microplates suitable for fluorescence measurements
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer, covering the concentration range used in your experiments.
-
Dispense the this compound dilutions into the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Scan a range of excitation and emission wavelengths to identify the spectral properties of this compound.
-
Specifically, measure the fluorescence at the excitation/emission wavelengths of your assay's fluorophore (e.g., ~485 nm / ~520 nm for FITC/GFP).
-
Subtract the blank reading from the this compound readings to determine the net fluorescence of the compound.
-
-
Potential Solutions:
-
Use a Different Fluorophore: If this compound's autofluorescence overlaps with your current fluorophore, consider switching to a fluorophore with a different excitation and emission spectrum, preferably in the red or far-red region where compound autofluorescence is less common.[9]
-
Bottom-Reading Plate Reader: For adherent cells, using a plate reader that can measure fluorescence from the bottom of the plate can help minimize interference from the compound in the overlying medium.[10]
-
Data Correction: If the autofluorescence is moderate, you may be able to subtract the background fluorescence from your experimental wells. However, this approach should be used with caution as it can introduce variability.
-
Use a Non-Fluorescent Assay: If autofluorescence is a significant issue, consider using an orthogonal, non-fluorescent assay to confirm your findings, such as a luminescence-based or colorimetric assay.
Issue 2: Reduced Signal or Inconsistent Results in Luciferase-Based Reporter Assays
Potential Cause: this compound may directly inhibit the luciferase enzyme, leading to a false-negative or reduced signal.
Troubleshooting Steps:
-
Perform a Cell-Free Luciferase Inhibition Assay:
-
This control experiment will determine if this compound directly affects the activity of the luciferase enzyme.
-
-
Experimental Protocol: Cell-Free Luciferase Inhibition Assay
-
Materials:
-
Recombinant luciferase enzyme (e.g., firefly luciferase)
-
Luciferase assay substrate/buffer (containing luciferin and ATP)
-
This compound stock solution
-
Assay buffer
-
White, opaque microplates suitable for luminescence measurements
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the microplate, combine the recombinant luciferase enzyme and the this compound dilutions (or buffer control).
-
Initiate the luminescent reaction by adding the luciferase assay substrate/buffer.
-
Immediately measure the luminescence using a luminometer.
-
A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
-
-
Potential Solutions:
-
Use a Different Reporter System: If this compound inhibits the luciferase you are using, consider switching to a different reporter system, such as a different type of luciferase (e.g., Renilla luciferase, NanoLuc®) that may not be affected, or a fluorescent reporter (e.g., GFP, RFP), provided you have ruled out autofluorescence issues.
-
Orthogonal Assay: Validate your findings with an orthogonal assay that does not rely on a luciferase readout. For example, if you are studying gene expression, you could use RT-qPCR to measure mRNA levels of the target gene.
-
Concentration-Response Curve Analysis: Carefully analyze the dose-response curves. If direct enzyme inhibition is occurring, the shape of the curve may be atypical.
Issue 3: Discrepancies Between Different Cell Viability Assays (e.g., MTT vs. ATP-based)
Potential Cause: this compound may interfere with the chemistry of tetrazolium-based assays (MTT, MTS, XTT) or alter cellular metabolism in a way that confounds these assays. Tetrazolium-based assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases, which is dependent on the cellular NAD(P)H pool.
Troubleshooting Steps:
-
Cell-Free Tetrazolium Reduction Assay:
-
To test if this compound directly reduces the tetrazolium salt, perform the assay in the absence of cells.
-
Incubate this compound with the MTT, MTS, or XTT reagent in cell culture medium and measure the absorbance. An increase in absorbance indicates direct chemical reduction by this compound.
-
-
Assess Effects on Cellular Metabolism:
-
This compound's mechanism of action, which involves altering the localization of numerous proteins, could indirectly affect cellular metabolism and the NAD(P)H pool.
-
Potential Solutions:
-
Use an Orthogonal Viability Assay: If you suspect interference with tetrazolium-based assays, it is crucial to confirm your results using an assay with a different readout mechanism.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a robust indicator of cell viability and is less likely to be directly affected by compounds that interfere with NAD(P)H metabolism.[11]
-
DNA Content-Based Assays (e.g., CyQUANT®): These assays use a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the number of cells. This method is independent of cellular metabolism.
-
Real-Time Impedance-Based Assays: These label-free methods monitor changes in electrical impedance as cells proliferate and die, providing a kinetic readout of cell viability.
-
Dye Exclusion Assays (e.g., Trypan Blue): This is a simple and direct method to count viable cells based on membrane integrity.[11]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Jurkat | T-cell leukemia | MTS | 0.3 | [12] |
| OCI-Ly3 | Diffuse large B-cell lymphoma | MTS | 2.1 | [12] |
| OCI-Ly10 | Diffuse large B-cell lymphoma | MTS | 41.8 | [12] |
| CLBL1 | Canine B-cell lymphoma | MTS | 8.5 | [12] |
| Canine OS cell lines | Osteosarcoma | CyQUANT | 21 - 74 | [13] |
| KYSE30 | Esophageal squamous cancer | CCK-8 | See Note 1 | [14] |
| KYSE450 | Esophageal squamous cancer | CCK-8 | See Note 1 | [14] |
| KYSE180 | Esophageal squamous cancer | CCK-8 | See Note 1 | [14] |
| KYSE510 | Esophageal squamous cancer | CCK-8 | See Note 1 | [14] |
Note 1: Specific IC50 values for esophageal cancer cell lines were presented graphically in the source and compared to cisplatin and 5-fluorouracil, showing lower IC50 values for this compound.
Experimental Protocols
Detailed Protocol: Cell Viability Assessment using CyQUANT® Cell Proliferation Assay
This assay measures the DNA content as an indicator of cell number.
-
Materials:
-
CyQUANT® Cell Proliferation Assay Kit (contains CyQUANT® GR dye and cell-lysis buffer)
-
Cells cultured in a 96-well plate
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities (excitation ~480 nm, emission ~520 nm)
-
-
Procedure:
-
Culture cells in a 96-well plate with desired concentrations of this compound for the appropriate incubation time.
-
At the end of the treatment period, remove the culture medium.
-
Freeze the plate at -80°C for at least one hour (this aids in cell lysis).
-
Thaw the plate at room temperature.
-
Prepare the CyQUANT® lysis buffer/dye solution according to the manufacturer's instructions.
-
Add 200 µL of the CyQUANT® lysis buffer/dye solution to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure the fluorescence at ~480 nm excitation and ~520 nm emission.
-
The fluorescence intensity is proportional to the number of cells in the well.
-
Detailed Protocol: Caspase-3/7 Activity Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities as a marker of apoptosis.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (contains Caspase-Glo® 3/7 Buffer and Substrate)
-
Cells cultured in a white-walled 96-well plate
-
Luminometer
-
-
Procedure:
-
Culture cells in a white-walled 96-well plate and treat with this compound for the desired time.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for this compound Assay Interference.
References
- 1. karyopharm.com [karyopharm.com]
- 2. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Give me a SINE: how Selective Inhibitors of Nuclear Export modulate autophagy and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Nuclear Export (SINE) compounds block proliferation and migration of triple negative breast cancer cells by restoring expression of ARRDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of nuclear export (SINE) as novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karyopharm.com [karyopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. tecan.com [tecan.com]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of Verdinexor for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Verdinexor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as KPT-335) is an investigational, orally bioavailable selective inhibitor of nuclear export (SINE).[1][2] It functions by binding to and inhibiting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[2][3] XPO1 is a key nuclear transport protein responsible for exporting numerous cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs), from the nucleus to the cytoplasm.[4][5] By blocking XPO1, this compound forces the nuclear retention and accumulation of these TSPs (such as p53, p21, and Rb) and GRPs, leading to cell cycle arrest and apoptosis in cancer cells.[2][4][6]
2. What are the recommended long-term storage conditions for this compound?
For the solid, crystalline form of this compound, long-term storage at -20°C is recommended for a stability of at least four years.[7] For routine laboratory use, this compound tablets can be stored in a tightly sealed container at a controlled room temperature of 20°C to 25°C (68°F to 77°F), protected from light.[8]
3. How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[7] Stock solutions are typically prepared in 100% DMSO and can be stored at -20°C.[9] For short-term storage of up to one month, -20°C is suitable, while for longer-term storage of up to six months, -80°C is recommended.[10] It is advisable to purge the solvent with an inert gas before dissolving this compound to minimize oxidation.[7]
4. What are the general safety and handling precautions for this compound?
This compound is considered a hazardous drug and appropriate safety measures should be taken.[8] It is recommended to use standard measures for the safe handling of all chemotherapeutic agents.[11][12]
-
Personal Protective Equipment (PPE): Wear protective disposable chemotherapy-resistant gloves, a lab coat, and safety glasses.[12]
-
Handling: Avoid crushing or breaking tablets to prevent dust generation.[12] Do not eat, drink, or smoke while handling the product.[11]
-
Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[11]
-
Reproductive Risks: this compound may cause birth defects and can affect both female and male fertility. Pregnant women, women who may become pregnant, and nursing women should not handle or administer this compound.[11][13]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | This compound has low aqueous solubility.[12] Adding a concentrated DMSO stock directly to aqueous media can cause the compound to precipitate. | To avoid precipitation, add the cell culture medium dropwise to the this compound stock solution while gently vortexing.[14] Avoid repeated freeze-thaw cycles of the stock solution.[15] |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. This compound's stability in solution is temperature-dependent. | Prepare fresh dilutions from a frozen stock solution for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C. |
| Cell line sensitivity. Different cell lines exhibit varying sensitivity to this compound. | Determine the IC50 value for your specific cell line to establish the effective concentration range. | |
| Low cell viability even at low concentrations. | Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination.[16] |
| Off-target effects at high concentrations. | Use the lowest effective concentration of this compound as determined by dose-response experiments. |
In Vivo Experimentation
| Issue | Potential Cause | Management Strategies |
| Anorexia (loss of appetite) and weight loss in animal models. | Common side effects of this compound treatment.[5] | Administer this compound with food.[8] Low-dose corticosteroids (e.g., prednisone) have been used to reduce the incidence of anorexia.[11] Monitor food intake and body weight regularly. |
| Gastrointestinal toxicity (vomiting, diarrhea). | Common side effects of this compound treatment.[5] | Provide supportive care as clinically indicated.[11] Dose reductions or interruptions may be considered in response to adverse reactions.[11] |
| Lethargy. | A potential side effect of treatment.[13] | Monitor the activity levels of the animals. If lethargy is severe or persistent, consider dose modification. |
Quantitative Data Summary
This compound Solubility
| Solvent | Approximate Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ~11 mg/mL |
In Vitro IC50 Values for this compound
| Cell Line Type | Example Cell Lines | IC50 Range |
| Canine Osteosarcoma | OSCA-8, OSCA-16, OSCA-40, Abrams | 30 - 74 nM |
| Canine Diffuse Large B-cell Lymphoma | OCI-Ly3, OCI-Ly10, CLBL1 | 2.1 - 41.8 nM |
| Human Jurkat (T-lymphocyte) | Jurkat | 0.3 nM |
In Vivo Dosing Regimens in Dogs
| Dose | Frequency | Notes |
| 1.25 mg/kg | Twice weekly (e.g., Monday and Thursday) | Initial recommended dose.[11] |
| 1.5 mg/kg | Twice weekly | Dose may be increased from 1.25 mg/kg if tolerated after 2 weeks.[11] |
| 1.0 mg/kg | Twice weekly | Minimum recommended dose after dose reduction due to adverse events.[11] |
| 1.5 mg/kg | Three times weekly (e.g., Monday, Wednesday, Friday) | Investigated in clinical trials; may be associated with a higher incidence of adverse events.[5] |
| 1.75 mg/kg | Twice weekly | Identified as the maximum tolerated dose in a Phase 1 clinical trial.[4] |
Experimental Protocols
1. Cell Proliferation Assay (CyQUANT® Assay)
-
Objective: To determine the effect of this compound on cell viability.
-
Methodology:
-
Seed 1 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.001 to 10 µM) or a vehicle control (0.1% DMSO) for 96 hours.[8]
-
After incubation, remove the media and freeze the plates at -80°C overnight.[8]
-
Thaw the plates and measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.[8]
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).[17]
-
Harvest both floating and adherent cells. Wash the cells twice with cold PBS.[17]
-
Resuspend the cell pellet in 1X Binding Buffer.[18]
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.[18]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[17][18]
-
3. Western Blot for XPO1 Expression
-
Objective: To assess the effect of this compound on the expression of its target protein, XPO1.
-
Methodology:
-
Treat cells with this compound (e.g., 0.1 µM and 1 µM) or vehicle control for 24 hours.[8]
-
Lyse the cells and quantify protein concentration using a standard method (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against XPO1.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescence substrate. Use a loading control (e.g., β-actin) to normalize for protein loading.[8]
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Apoptosis Assay Workflow.
Caption: In Vitro Troubleshooting Logic.
References
- 1. Selinexor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. livma.org [livma.org]
- 4. karyopharm.com [karyopharm.com]
- 5. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LAVERDIA™-CA1 (this compound tablets) [dailymed.nlm.nih.gov]
- 12. Pharmacokinetic evaluation and bioavailability of KPT-335 (this compound) in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laverdia®-CA1 (this compound tablets) [dechra-us.com]
- 14. researchgate.net [researchgate.net]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validation & Comparative
A Comparative Guide to XPO1 Inhibitors: Verdinexor vs. Selinexor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent selective inhibitors of nuclear export (SINE), Verdinexor and Selinexor. Both compounds target Exportin-1 (XPO1), a key protein in the nuclear transport machinery, but their clinical development and application have taken distinct paths. This document summarizes their mechanisms of action, presents comparative experimental data, and provides detailed experimental protocols to support further research and development in this critical area of oncology.
Introduction to XPO1 Inhibition
Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein that mediates the transport of over 200 cargo proteins and various RNA molecules from the cell nucleus to the cytoplasm.[1] In cancerous cells, XPO1 is often overexpressed, leading to the mislocalization of tumor suppressor proteins (TSPs), rendering them inactive.[1] By inhibiting XPO1, SINE compounds force the nuclear retention and accumulation of TSPs, thereby reactivating their anti-cancer functions and inducing apoptosis in malignant cells.[2]
Physicochemical and Pharmacokinetic Properties
This compound (KPT-335) and Selinexor (KPT-330) are structurally related small molecules.[2][3] Their distinct chemical structures, however, may contribute to differences in their pharmacokinetic profiles and clinical applications.
| Property | This compound (KPT-335) | Selinexor (KPT-330) |
| Chemical Formula | C₁₈H₁₂F₆N₆O[4] | C₁₇H₁₁F₆N₇O[5] |
| Molecular Weight | 442.33 g/mol [6] | 443.31 g/mol [1] |
| CAS Number | 1392136-43-4[4] | 1393477-72-9[5] |
| Bioavailability | Orally bioavailable[6] | Orally bioavailable[7] |
| Primary Clinical Use | Veterinary Oncology (Canine Lymphoma)[8] | Human Oncology (Multiple Myeloma, DLBCL)[9] |
Preclinical Efficacy: A Comparative Overview
Both this compound and Selinexor have demonstrated potent anti-cancer activity in a range of preclinical models. The following tables summarize their in vitro efficacy across various cancer cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 3.1: In Vitro IC₅₀ Values for this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Jurkat | T-cell Lymphoma | 0.3 | [10][11] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | 2.1 | [10][11] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 41.8 | [10][11] |
| CLBL1 | Canine Diffuse Large B-cell Lymphoma | 8.5 | [10][11] |
| Canine Osteosarcoma Cell Lines | Osteosarcoma | 30 - 74 | [12] |
| Canine NHL Cell Lines | Non-Hodgkin Lymphoma | 2 - 42 | [9] |
Table 3.2: In Vitro IC₅₀ Values for Selinexor
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MOLT-4, Jurkat, HBP-ALL, KOPTK-1, SKW-3, DND-41 | T-cell Acute Lymphoblastic Leukemia | 34 - 203 | [1][7] |
| Sarcoma Cell Lines (median) | Sarcoma | 66.1 | [13][14] |
| Triple-Negative Breast Cancer Cell Lines | Breast Cancer | 11 - 550 | |
| Thyroid Cancer Cell Lines | Thyroid Cancer | 150 - 500 | |
| Reh | Acute Lymphoblastic Leukemia | 160 | [15] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 300 | [15] |
| Daudi | Burkitt's Lymphoma | 600 | [15] |
| Raji | Burkitt's Lymphoma | 1330 | [15] |
Clinical Trial Data and Safety Profiles
The clinical development of this compound has primarily focused on veterinary medicine, with promising results in canine lymphoma.[16] Selinexor, on the other hand, has undergone extensive clinical trials in humans and has received FDA approval for specific hematological malignancies.[9]
Table 4.1: this compound Clinical Trials in Canine Lymphoma
| Study Phase | Population | Key Findings | Common Adverse Events | Reference |
| Phase I | Dogs with Non-Hodgkin Lymphoma (NHL) | MTD: 1.75 mg/kg twice weekly. Clinical benefit (PR+SD) in 9/14 dogs. | Gastrointestinal (anorexia, weight loss, vomiting, diarrhea) | [9] |
| Phase II | 58 dogs with naïve or progressive B-cell and T-cell lymphoma | Objective Response Rate (ORR): 37% (71% in T-cell lymphoma). | Grade 1-2 anorexia | [16] |
| Pivotal Field Study | 150 dogs with lymphoma | Randomized, placebo-controlled, double-masked study completed; results pending. | Not yet reported | [8][17] |
Table 4.2: Selinexor Clinical Trials in Human Hematological Malignancies
| Trial Name | Indication | Treatment Regimen | Key Efficacy Results | Common Grade 3-4 Adverse Events | Reference |
| STORM (Part 2) | Relapsed/Refractory Multiple Myeloma | Selinexor + Dexamethasone | ORR: 26.2% | Thrombocytopenia, Anemia, Hyponatremia, Neutropenia, Fatigue | [18] |
| BOSTON | Relapsed/Refractory Multiple Myeloma | Selinexor + Bortezomib + Dexamethasone | Median PFS: 13.93 months (vs. 9.46 months with Vd) | Thrombocytopenia, Anemia, Fatigue, Nausea, Neutropenia | [18] |
| SADAL | Relapsed/Refractory DLBCL | Selinexor monotherapy | ORR: 28.3% | Thrombocytopenia, Neutropenia, Anemia | [9] |
| STOMP | Relapsed/Refractory Multiple Myeloma | Selinexor + Pomalidomide + Dexamethasone | ORR: 54.3% (pomalidomide-naïve) | Neutropenia, Fatigue, Nausea, Anemia, Thrombocytopenia | [18][19] |
Mechanism of Action and Signaling Pathway
This compound and Selinexor share a common mechanism of action by binding to XPO1 and preventing the nuclear export of key tumor suppressor proteins. This leads to the reactivation of their functions, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.
Caption: XPO1 Inhibition Pathway.
Experimental Protocols
Cell Viability Assay (MTS/WST-1 Assay)
This protocol is a generalized procedure based on methodologies described in the cited literature.[10][20]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound or Selinexor in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or Selinexor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound or Selinexor in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Western Blot for XPO1 Expression
This protocol is a generalized procedure based on methodologies described in the cited literature.[21][22]
Objective: To assess the effect of this compound or Selinexor on the expression of XPO1 and downstream target proteins.
Materials:
-
Cancer cell lines
-
This compound or Selinexor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XPO1, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, Selinexor, or vehicle control for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH).
Caption: Cell Viability Assay Workflow.
Conclusion
This compound and Selinexor are potent XPO1 inhibitors with demonstrated anti-cancer activity. While they share a common mechanism of action, their clinical development has diverged, with this compound showing promise in veterinary oncology and Selinexor establishing a role in the treatment of human hematological malignancies. The data presented in this guide highlights the therapeutic potential of XPO1 inhibition and provides a foundation for further research into the comparative efficacy and potential applications of these and other SINE compounds. Direct comparative studies are warranted to fully elucidate the nuanced differences between these two molecules and to guide their optimal clinical use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. livma.org [livma.org]
- 3. investors.karyopharm.com [investors.karyopharm.com]
- 4. This compound | C18H12F6N6O | CID 71492799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selinexor | C17H11F6N7O | CID 71481097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dvm360.com [dvm360.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. karyopharm.com [karyopharm.com]
- 15. Combining selective inhibitors of nuclear export (SINEs) with chimeric antigen receptor (CAR) T cells for CD19-positive malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anivive Announces Completion of LAVERDIA®-CA1 Pivotal Field Study for Canine Lymphoma [prnewswire.com]
- 18. Selinexor for the treatment of patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. myeloma.org [myeloma.org]
- 20. Discovery, Validation and Mechanistic Study of XPO1 Inhibition in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. medrxiv.org [medrxiv.org]
Comparative efficacy of Verdinexor and standard chemotherapy in canine lymphoma
A Comparative Guide to Verdinexor and Standard Chemotherapy in Canine Lymphoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of this compound (Laverdia™-CA1) and standard chemotherapy, primarily CHOP-based protocols, for the treatment of canine lymphoma. This comparison is supported by experimental data from clinical trials to aid in the evaluation of these therapeutic options.
Mechanism of Action
This compound is a novel, orally administered selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3] In neoplastic cells, the overexpression of XPO1 leads to the transport of tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs) from the nucleus to the cytoplasm, effectively inactivating them.[1][4] this compound binds to XPO1, blocking this transport and forcing the nuclear retention and accumulation of TSPs and GRPs.[1][2] This ultimately results in cell cycle arrest and apoptosis of lymphoma cells.[1]
Standard Chemotherapy (CHOP) is a multi-agent protocol that has been the gold standard for treating canine lymphoma for decades.[5][6][7] It consists of a combination of four drugs that target cancer cells through different mechanisms:
-
Cyclophosphamide: An alkylating agent that damages cancer cell DNA by cross-linking DNA strands, which prevents cell division and leads to apoptosis.
-
Doxorubicin (Hydroxydaunorubicin): An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and repair.
-
Vincristine (Oncovin®): A vinca alkaloid that binds to tubulin, disrupting the formation of the mitotic spindle and arresting cells in metaphase.
-
Prednisone: A corticosteroid that has direct cytotoxic effects on lymphocytes and can also reduce inflammation and side effects of other chemotherapy drugs.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound and CHOP-based protocols in treating canine lymphoma.
Table 1: Objective Response Rates (ORR)
| Treatment | Study Population | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Source(s) |
| This compound | Naïve or relapsed B-cell & T-cell lymphoma | 37% | Not specified in detail | Not specified in detail | [4][8] |
| T-cell lymphoma | 71% | Not specified in detail | Not specified in detail | [4][8] | |
| B-cell lymphoma | 38% | Not specified in detail | Not specified in detail | [9] | |
| CHOP-based Protocols | Multicentric high-grade lymphoma | 80-95% | >80% achieve remission | Not specified in detail | [5][6][7] |
| Multicentric lymphoma (small breed dogs) | 85.7% | 54.3% | 31.4% | [10] | |
| Multicentric T-cell lymphoma | 95.8% (23/24 dogs responded) | Not specified in detail | Not specified in detail | [11][12] |
Table 2: Duration of Response and Survival Times
| Treatment | Parameter | Naïve Lymphoma | Relapsed Lymphoma | Overall | Source(s) |
| This compound | Median Duration of Response (DOR) | 34 days | 19 days | 18 days (range: 7-152) | [4] |
| Median Time to Progression (TTP) | 43 days | 24 days | 29 days (range: 7-244) | [4] | |
| CHOP-based Protocols | Median Progression-Free Survival (PFS) | 171-209 days | - | - | [13][14][15] |
| Median Overall Survival Time (OST) | 254-321 days | - | 10-14 months | [16][13][14][15] | |
| Median Survival Time (MST) for CR patients (small breed dogs) | 683 days | - | - | [16][10] |
Experimental Protocols
This compound Phase II Clinical Trial
A Phase II, open-label, multi-center study was conducted to evaluate the efficacy and safety of this compound in dogs with naïve or relapsed lymphoma.[4]
-
Patient Population: 58 client-owned dogs with a confirmed diagnosis of B-cell or T-cell lymphoma.[4]
-
Dosing Regimen: this compound was administered orally at a starting dose of 1.5 mg/kg three times a week (e.g., Monday, Wednesday, Friday) or 1.25-1.50 mg/kg twice a week (e.g., Monday, Thursday).[4][17] The drug was given with food to enhance absorption.[18]
-
Monitoring: Dogs were evaluated weekly for the first four weeks, then every two weeks thereafter.[1][17] Assessments included physical examination, complete blood count (CBC), serum chemistry panel, and tumor measurements.[1]
-
Response Criteria: Tumor response was evaluated based on the Veterinary Cooperative Oncology Group (VCOG) criteria for canine lymphoma.
Standard CHOP Protocol (Example: 19-Week Protocol)
CHOP-based protocols are the standard of care for canine multicentric lymphoma.[6] While several variations exist (e.g., 15, 19, or 25 weeks), a typical 19-week protocol is outlined below.[5][13]
-
Patient Population: Dogs with newly diagnosed, multicentric high-grade lymphoma.[6][19]
-
Dosing Regimen: The protocol consists of four drugs administered in a rotating weekly schedule.[5]
-
Monitoring: A CBC is performed before each chemotherapy administration to ensure the patient's white blood cell and platelet counts are adequate.[7][19] Physical exams and tumor measurements are conducted at each visit.
-
Response Criteria: Response to treatment is assessed through physical examination of peripheral lymph nodes and, if necessary, imaging.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via XPO1 inhibition.
Comparative Experimental Workflow
Caption: Comparative workflow of this compound and CHOP protocols.
References
- 1. livma.org [livma.org]
- 2. LAVERDIA™-CA1 (this compound tablets) [dailymed.nlm.nih.gov]
- 3. karyopharm.com [karyopharm.com]
- 4. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thevetiverse.com [thevetiverse.com]
- 6. Chemotherapy Protocols - UW Veterinary Care [uwveterinarycare.wisc.edu]
- 7. Your Dog's CHOP Protocol: Be Confident And Know What To Expect â ImpriMed [imprimedicine.com]
- 8. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pvesc.com [pvesc.com]
- 10. researchgate.net [researchgate.net]
- 11. CHOP chemotherapy for the treatment of canine multicentric T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of CHOP‐19 and CHOP‐25 for treatment of peripheral nodal B‐cell lymphoma in dogs: A European multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Efficacy of 15- and 19-Week Chemotherapy Protocols Based on Vincristine, L-Asparaginase, Doxorubicin, and Prednisolone for Dogs with Multicentric Lymphoma [mdpi.com]
- 15. Individualized chemotherapy drug dose escalation in dogs with multicentric lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. karyopharm.com [karyopharm.com]
- 18. dogcancer.com [dogcancer.com]
- 19. csuanimalcancercenter.org [csuanimalcancercenter.org]
- 20. bsavalibrary.com [bsavalibrary.com]
Validating the Synergistic Effect of Verdinexor with DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Verdinexor, a selective inhibitor of nuclear export (SINE), with various DNA damaging agents. The information presented is based on preclinical and clinical data, offering insights into the potential of this combination therapy in oncology.
Executive Summary
This compound, an orally bioavailable inhibitor of Exportin 1 (XPO1/CRM1), has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action, which involves the nuclear retention of tumor suppressor proteins, presents a strong rationale for combination therapies. This guide focuses on the synergistic potential of this compound when combined with DNA damaging agents, a cornerstone of many chemotherapy regimens. Experimental data suggests that this compound can enhance the efficacy of these agents, primarily by impairing DNA damage repair pathways in cancer cells. This guide will delve into the specifics of this synergy, comparing its effects with different DNA damaging agents and providing detailed experimental protocols for validation.
Comparative Performance of this compound in Combination Therapies
The synergistic potential of this compound has been most extensively studied in combination with the topoisomerase II inhibitor, doxorubicin, particularly in canine osteosarcoma cell lines. To provide a broader perspective, this section also includes data on the closely related SINE compound, Selinexor, in combination with other DNA damaging agents in human cancer cell lines.
Quantitative Analysis of Synergistic Effects
The following tables summarize the key quantitative data from preclinical studies, demonstrating the synergistic anti-cancer effects of this compound/Selinexor in combination with DNA damaging agents.
Table 1: In Vitro Synergy of this compound and Doxorubicin in Canine Osteosarcoma Cell Lines
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Combination Index (CI) | Synergy Level |
| Abrams | 30 - 74 | Not Specified | < 1 | Synergistic |
| OSCA-40 | 30 - 74 | Not Specified | < 1 | Synergistic |
| D-17 | 30 - 74 | Not Specified | < 1 (most combinations) | Synergistic |
Data sourced from a study on canine osteosarcoma cell lines. A CI value of less than 1 indicates a synergistic effect.[1]
Table 2: In Vivo Tumor Growth Inhibition with Selinexor and DNA Damaging Agents in a Human Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Selinexor (2.5 mg/kg) | 66.7% |
| Cisplatin (4 mg/kg) | 26.6% |
| Docetaxel (4 mg/kg) | 51.5% |
| Selinexor + Cisplatin | 103.4% |
| Selinexor + Docetaxel | 93.9% |
This data highlights the potentiation of the anti-tumor effects of cisplatin and docetaxel when combined with Selinexor.[2]
Mechanistic Insights into the Synergy
The synergistic effect of this compound and other SINE compounds with DNA damaging agents is primarily attributed to the inhibition of DNA damage repair (DDR) mechanisms in cancer cells.
By blocking XPO1, this compound prevents the nuclear export of key tumor suppressor and cell cycle regulatory proteins. This leads to their accumulation in the nucleus, where they can halt the cell cycle and induce apoptosis. When combined with agents that cause DNA damage, this compound's inhibition of XPO1 also appears to prevent the nuclear export of proteins essential for DNA repair. This leaves the cancer cells unable to effectively repair the damage induced by chemotherapy, leading to enhanced cell death.[3][4]
Studies with the related compound Selinexor have shown that it reduces the expression of several DDR proteins.[2] Furthermore, in ovarian carcinoma models, the synergistic effect of Selinexor and cisplatin has been linked to the nuclear accumulation of the tumor suppressor protein FoxO-1.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating the synergistic effects of this compound.
Experimental Protocols
This section provides a detailed methodology for a key experiment used to validate the synergistic effect of this compound with a DNA damaging agent.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
Objective: To determine the cytotoxic effects of this compound and a DNA damaging agent, both alone and in combination, and to quantify the level of synergy.
Materials:
-
Cancer cell line of interest (e.g., canine osteosarcoma cell lines: Abrams, OSCA-40, D-17)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., Doxorubicin, stock solution in a suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software (or similar software for synergy analysis)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the DNA damaging agent in complete cell culture medium. For the combination treatment, prepare a fixed-ratio combination of the two drugs based on their individual IC50 values.
-
Drug Treatment: Remove the existing medium from the cell plates and add the media containing the single agents or the drug combination at various concentrations. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the treated cells for a period that allows for the assessment of cytotoxicity, typically 72 to 96 hours.
-
Cell Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis:
-
Calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%) for each drug individually.
-
Input the dose-response data for the single agents and the combination into the CompuSyn software.
-
The software will generate a Combination Index (CI) value for different effect levels (fractions affected). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
-
Comparison with Alternatives
While this compound is a promising agent, it is important to consider the broader landscape of SINE inhibitors and their combinations with DNA damaging agents. Selinexor (KPT-330) is a closely related compound that is approved for use in certain human cancers and has been extensively studied in combination with various chemotherapeutic agents.
Preclinical studies with Selinexor have demonstrated synergistic effects with a range of DNA damaging agents, including:
-
Platinum Agents (Cisplatin, Carboplatin): Selinexor has been shown to enhance the efficacy of cisplatin in ovarian carcinoma models.[3] Clinical trials have also evaluated the combination of Selinexor with carboplatin and paclitaxel in patients with advanced solid tumors.[5][6]
-
Topoisomerase Inhibitors: Beyond doxorubicin, Selinexor has shown synergy with other topoisomerase inhibitors.[7]
-
Taxanes (Docetaxel): In vivo studies have shown that the combination of Selinexor and docetaxel results in significant tumor growth inhibition.[2]
The mechanism of synergy for Selinexor with these agents is consistent with that observed for this compound, involving the inhibition of DNA damage repair.[2]
Conclusion and Future Directions
The preclinical data strongly supports the synergistic anti-cancer effect of this compound when combined with DNA damaging agents, particularly doxorubicin. The primary mechanism underlying this synergy is the impairment of DNA damage repair pathways in cancer cells. This combination strategy holds significant promise for enhancing the therapeutic efficacy of conventional chemotherapy and potentially overcoming drug resistance.
Further research is warranted to explore the synergistic potential of this compound with a broader range of DNA damaging agents in various cancer types. Clinical trials investigating these combinations are crucial to translate these promising preclinical findings into effective therapies for cancer patients. The ongoing clinical evaluation of this compound in combination with doxorubicin in dogs with cancer will provide valuable insights for future human clinical trials.[8][9]
References
- 1. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. FoxO-1 contributes to the efficacy of the combination of the XPO1 inhibitor selinexor and cisplatin in ovarian carcinoma preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selinexor: Targeting a novel pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selinexor in combination with carboplatin and paclitaxel in patients with advanced solid tumors: Results of a single-center, multi-arm phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I study of selinexor in combination with dexamethasone, ifosfamide, carboplatin, etoposide chemotherapy in patients with relapsed or refractory peripheral T-cell or natural-killer/T-cell lymphoma | Haematologica [haematologica.org]
- 8. Studypages - Rolling-six study of tolerability for the combination of this compound and doxorubicin in dogs with cancer [veterinaryclinicaltrials.org]
- 9. tosvets.com [tosvets.com]
Verdinexor: A Cross-Species Comparative Analysis of its Anticancer Activity
An Objective Guide for Researchers and Drug Development Professionals
Verdinexor (KPT-335) is an orally bioavailable, selective inhibitor of nuclear export (SINE) that has garnered significant attention in both human and veterinary oncology. By targeting Exportin-1 (XPO1/CRM1), a key protein responsible for the transport of various cargo proteins from the cell nucleus to the cytoplasm, this compound represents a novel therapeutic strategy. This guide provides a comprehensive cross-species comparison of this compound's anticancer activity, supported by experimental data, detailed protocols, and pathway visualizations to inform ongoing research and development efforts.
Mechanism of Action: Restoring Nuclear Tumor Suppression
This compound's primary mechanism of action involves the blockade of XPO1. In many cancer cells, XPO1 is overexpressed, leading to the excessive export of tumor suppressor proteins (TSPs) from the nucleus, thereby rendering them inactive.[1][2] By binding to and inhibiting XPO1, this compound forces the nuclear retention and accumulation of these critical TSPs. This restored nuclear presence of TSPs can reactivate cell cycle checkpoints, inhibit proliferation, and ultimately induce apoptosis in malignant cells while largely sparing healthy ones.[1][2][3]
Caption: this compound's Mechanism of Action.
Cross-Species Efficacy: In Vitro and In Vivo Evidence
This compound has demonstrated significant biological activity across multiple species and cancer types. Its efficacy has been evaluated in human cancer cell lines, canine cancer cell lines, and in vivo models, with extensive clinical data available for canine patients.
In Vitro Anticancer Activity
This compound exhibits potent growth-inhibitory effects at nanomolar concentrations in a variety of cancer cell lines from different species.
Table 1: Comparative In Vitro IC₅₀ Values of this compound
| Species | Cancer Type | Cell Line(s) | IC₅₀ (nM) | Reference |
| Canine | Non-Hodgkin Lymphoma | Multiple | 2 - 42 | [3] |
| Osteosarcoma | Multiple | 30 - 74 | [4] | |
| Human | Esophageal Squamous Cancer | KYSE30, others | Lower than Cisplatin & 5-FU | [5] |
| Osteosarcoma | 143B, 17-3X | Dose-dependent inhibition noted | [6] |
In Vivo Anticancer Activity
Preclinical and clinical studies in animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition.
Table 2: Summary of In Vivo Efficacy Studies
| Species | Cancer Model | Treatment Regimen | Key Findings | Reference |
| Mouse | Human Esophageal Cancer Xenograft | This compound vs. Control | 59.5% tumor inhibition rate; significant reduction in tumor volume and weight. | [5] |
| Dog | Spontaneous Non-Hodgkin Lymphoma (Phase I) | 1.0 - 1.75 mg/kg orally twice/week | Clinical benefit (Partial Response or Stable Disease) in 9 out of 14 dogs. | [3] |
| Dog | Spontaneous Non-Hodgkin Lymphoma (Phase II) | 1.25 - 1.5 mg/kg orally | 34% objective response rate (Complete or Partial Response). | [3][7] |
| Dog | T-Cell Lymphoma (Phase II) | 1.25 - 1.5 mg/kg orally | Particularly good objective responses: 71% in naïve cases, 57% in relapsed cases. | [7][8] |
Experimental Protocols and Workflows
The evaluation of this compound's cross-species activity relies on a pipeline of established experimental methodologies, from initial in vitro screening to in vivo validation.
Key Experimental Methodologies
-
Cell Proliferation Assay (CyQUANT Assay): Canine osteosarcoma (OS) cell lines and normal canine osteoblasts were treated with increasing doses of this compound (0.001 to 10 µM) for 96 hours. Cellular proliferation was subsequently determined using the CyQUANT assay, which measures cellular DNA content as an indicator of cell number.[4]
-
Western Blot for Protein Expression: To assess the impact of this compound on target proteins, esophageal cancer cells were treated with the drug for 24 hours. Following treatment, cell fractionation was performed to separate nuclear and cytoplasmic components. The expression levels of proteins such as XPO1 and c-Myc in each fraction were then analyzed by Western blot to detect changes in protein quantity and localization.[5]
-
Immunofluorescence for Protein Colocalization: To visualize the drug's effect on protein trafficking, esophageal cancer cells (KYSE30) were treated with this compound for 24 hours. Immunofluorescence staining was then used to detect the localization of XPO1, c-Myc, and FOSL1 within the cells, allowing for the assessment of this compound's ability to inhibit the nuclear export of c-Myc.[5]
-
Murine Xenograft Model: To validate in vivo efficacy, human esophageal cancer cells were implanted in nude mice. Once tumors were established, mice were treated with this compound. Tumor volume and weight were measured and compared to a control group to determine the extent of tumor growth inhibition. Immunohistochemistry (IHC) was also performed on tumor tissues to assess the expression of target proteins like XPO1 and c-Myc.[5]
-
Canine Clinical Trials: Dogs with spontaneously occurring cancers, such as lymphoma, were enrolled in Phase I and II clinical trials.[3][9] In the Phase I dose-escalation study, the maximum tolerated dose was determined.[3][7] The subsequent Phase II study evaluated the objective response rate and tolerability of this compound in a larger cohort of dogs with both newly diagnosed and relapsed lymphoma.[3][9]
Caption: Cross-Species Drug Discovery and Validation Pipeline.
Cross-Species Pharmacokinetics
Understanding the pharmacokinetic (PK) profile of this compound is essential for designing effective dosing strategies. Studies in both dogs and cats have begun to characterize its absorption, distribution, metabolism, and excretion.
Table 3: Comparative Pharmacokinetic Parameters of this compound
| Species | Dose & Administration | Tₘₐₓ (hours) | Cₘₐₓ (ng/mL) | T₁/₂ (hours) | Bioavailability | Reference |
| Cat | 1 mg/kg (oral) | 1.46 ± 0.51 | 239.54 ± 190.60 | 5.16 ± 2.30 | Not specified | [10] |
| Cat | 1-2 mg/kg (oral tablet) | 1.33 - 1.79 | 263.67 - 559.13 | 3.54 - 7.04 | ~47% - 76% | [11] |
| Dog | 1.5 mg/kg (oral, fed) | Not specified | Not specified | Not specified | Oral bioavailability is significantly impacted by feeding. | [9] |
Note: PK data for humans is not widely available for this compound, as the closely related compound Selinexor is used in human clinical trials.
Safety and Tolerability in Canine Patients
This compound is the first oral tablet conditionally approved by the U.S. Food and Drug Administration (FDA) for treating canine lymphoma.[1][12] Clinical studies have found that this compound is generally well-tolerated. The most commonly reported side effects in dogs include manageable, low-grade gastrointestinal issues such as anorexia, vomiting, diarrhea, and weight loss.[1][9] These can often be managed with supportive care and dose adjustments.[3] Importantly, this compound does not typically cause the bone marrow suppression characteristic of traditional cytotoxic chemotherapies.[1]
Conclusion
The cross-species analysis of this compound reveals a consistent and potent anticancer activity profile, particularly in hematologic malignancies like lymphoma and solid tumors such as osteosarcoma and esophageal cancer. The drug's targeted mechanism of action, inhibiting the XPO1 protein, is conserved across species, leading to comparable biological effects in human and canine cancer cells.[3][6] The extensive research in companion dogs with spontaneous cancers has not only led to a new therapeutic option in veterinary medicine but also provides a valuable, translational model for human cancer research.[2][3] The data strongly supports XPO1 as a critical therapeutic target and highlights this compound as a significant compound in the growing arsenal of targeted cancer therapies for multiple species.
References
- 1. Anivive Announces FDA Conditional Approval of LAVERDIA™-CA1 (this compound) - the First and Only Oral Tablet to Treat Lymphoma in Dogs [prnewswire.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. karyopharm.com [karyopharm.com]
- 4. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. karyopharm.com [karyopharm.com]
- 8. dvm360.com [dvm360.com]
- 9. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (this compound) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a UPLC-MS/MS method for quantifying KPT-335 (this compound) in feline plasma for a study of PK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evaluation and bioavailability of KPT-335 (this compound) in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dogcancer.com [dogcancer.com]
Evaluating the specificity of Verdinexor for XPO1 over other karyopherins
For Immediate Publication
Newton, MA – November 7, 2025 – This guide provides a detailed analysis of the specificity of Verdinexor (KPT-335), a Selective Inhibitor of Nuclear Export (SINE), for its primary target, Exportin 1 (XPO1), over other karyopherins. This document is intended for researchers, scientists, and drug development professionals seeking to understand the precise molecular interactions and potential off-target effects of this compound.
This compound is an investigational compound that functions by blocking the nuclear export of cargo proteins, a process critical for the survival and proliferation of cancer cells and the replication of certain viruses.[1][2] Its efficacy is predicated on its high selectivity for XPO1 (also known as CRM1), a member of the karyopherin-β family of nuclear transport receptors.[3][4] This guide synthesizes available data to objectively compare this compound's performance and provides supporting experimental data.
Quantitative Analysis of Specificity
While extensive research confirms this compound's potent inhibition of XPO1, direct comparative data on its binding affinity across a wide range of other human karyopherins (including other exportins and importins) is not extensively published. However, studies on closely related SINE compounds, such as Selinexor (KPT-330), provide strong evidence for the class's remarkable selectivity for XPO1.
One study evaluated the in vitro protein binding of SINE compounds against a large panel of 50 proteins and demonstrated their exquisite specificity for XPO1.[5] At a concentration of 10µM, the compounds showed no detectable binding to other proteins, including those with similar structural motifs like cysteine proteases.[5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.
The following table summarizes the inhibitory activity of this compound against various cancer cell lines, which is an indirect measure of its potent on-target effect on XPO1.
| Cell Line (Canine) | Cancer Type | IC50 (nM) | Reference |
| 17-71 | B-cell Lymphoma | 89.8 ± 2.07 | |
| CLBL-1 | B-cell Lymphoma | 108.6 ± 30.54 | |
| GL-1 | B-cell Lymphoma | 294.3 ± 25.57 | |
| CLC | T-cell Lymphoma | 224.7 ± 78.38 | |
| CLGL-90 | T-cell Lymphoma | 215 ± 50.96 | |
| Ema | T-cell Lymphoma | 147.8 ± 49.69 | |
| Nody-1 | T-cell Lymphoma | 220.5 ± 27.34 | |
| UL-1 | T-cell Lymphoma | 418 ± 78.6 |
Experimental Protocols
The specificity and mechanism of action of this compound and other SINE compounds are typically evaluated using a combination of biochemical and cell-based assays.
In Vitro Nuclear Export Assay
This assay directly measures the ability of a compound to inhibit the XPO1-mediated export of a fluorescently labeled cargo protein from the nucleus in permeabilized cells.
Protocol:
-
Cell Culture and Permeabilization: HeLa cells are cultured on coverslips and then permeabilized with digitonin. This process removes the plasma membrane while leaving the nuclear envelope intact, allowing for the introduction of exogenous proteins.
-
Reaction Mixture: The permeabilized cells are incubated with a reaction mixture containing:
-
A fluorescently labeled cargo protein containing a nuclear export signal (NES).
-
RanGTP, a small GTPase essential for nuclear transport.
-
An ATP-regenerating system to provide energy.
-
The test compound (e.g., this compound) at various concentrations.
-
-
Incubation and Imaging: The reaction is incubated at 37°C to allow for nuclear export. The localization of the fluorescent cargo is then visualized using fluorescence microscopy.
-
Quantification: The amount of fluorescence remaining in the nucleus is quantified to determine the extent of export inhibition.
Fluorescence Polarization (FP) Assay
This biochemical assay measures the binding affinity of a compound to its target protein in a homogenous solution.
Protocol:
-
Reagents:
-
Purified, recombinant XPO1 protein.
-
A small, fluorescently labeled peptide containing a high-affinity NES (the "tracer").
-
The test compound (e.g., this compound).
-
-
Assay Principle: The FP of the tracer is low when it is unbound and tumbling rapidly in solution. Upon binding to the much larger XPO1 protein, its rotation slows, and the FP increases.
-
Procedure:
-
A constant concentration of the tracer and XPO1 are incubated in a microplate well.
-
Increasing concentrations of the test compound are added.
-
If the compound binds to XPO1, it will displace the tracer, causing a decrease in FP.
-
-
Data Analysis: The decrease in FP is used to calculate the binding affinity (Ki or IC50) of the compound for XPO1. This assay can be adapted to test for binding against other karyopherins to directly assess specificity.
Immunoprecipitation and Western Blotting
This cell-based assay is used to confirm the nuclear retention of XPO1 cargo proteins following treatment with an inhibitor.
Protocol:
-
Cell Treatment: Cancer cell lines are treated with this compound or a vehicle control for a specified period.
-
Nuclear and Cytoplasmic Fractionation: The cells are lysed, and the nuclear and cytoplasmic fractions are separated by centrifugation.
-
Immunoprecipitation (Optional): XPO1 or a specific cargo protein can be immunoprecipitated from the nuclear fraction to study protein-protein interactions.
-
Western Blotting: The protein levels of specific XPO1 cargo proteins (e.g., p53, IκB) in the nuclear and cytoplasmic fractions are analyzed by Western blotting. An increase in the nuclear fraction and a decrease in the cytoplasmic fraction of these proteins indicate effective XPO1 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits the XPO1-mediated nuclear export pathway.
Caption: Workflow of a competitive Fluorescence Polarization assay.
Conclusion
The available evidence strongly supports the high specificity of this compound and other SINE compounds for XPO1 over other cellular proteins, including other karyopherins. This selectivity is a key attribute that contributes to their therapeutic potential by minimizing off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation of the specificity and efficacy of this class of nuclear export inhibitors. Further studies with direct head-to-head binding assays against a comprehensive panel of karyopherins will be valuable to further quantify the specificity of this compound.
References
- 1. Selinexor: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exportin 1 inhibition as antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selinexor and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
A Comparative Analysis of the In Vitro Anti-Influenza Activity of Verdinexor and Oseltamivir
For Immediate Release
In the ongoing effort to combat seasonal and pandemic influenza, the development of novel antiviral agents with diverse mechanisms of action is paramount. This guide provides a detailed comparison of the in vitro anti-influenza activity of two antiviral compounds: Verdinexor (KPT-335), a novel selective inhibitor of nuclear export (SINE), and Oseltamivir, a widely used neuraminidase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, potency, and selectivity based on available experimental data.
Mechanism of Action
This compound and oseltamivir target distinct stages of the influenza virus life cycle, representing two different strategies for antiviral intervention.
This compound: This compound employs a host-centric approach by targeting the cellular protein Exportin 1 (XPO1 or CRM1).[1][2] Influenza virus requires XPO1 to export its viral ribonucleoprotein (vRNP) complexes from the host cell nucleus to the cytoplasm, a critical step for the assembly of new virions.[1][2][3] this compound blocks this interaction, effectively trapping the viral genetic material within the nucleus and halting viral replication.[1][2]
Oseltamivir: As a neuraminidase inhibitor, oseltamivir targets a viral enzyme essential for the release of progeny virions from infected cells.[4][5][6][7][8] Oseltamivir phosphate is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[5][6] This active metabolite mimics the natural substrate of neuraminidase, sialic acid, and competitively inhibits the enzyme's activity.[5][8] This prevents the cleavage of sialic acid residues on the host cell surface, causing newly formed viral particles to aggregate and remain attached to the cell, thus limiting the spread of infection.[5]
Signaling Pathway and Mechanism Diagrams
Caption: this compound's mechanism of action.
Caption: Oseltamivir's mechanism of action.
Quantitative In Vitro Activity
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and oseltamivir against various influenza virus strains. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50, is a measure of the drug's therapeutic window.
Table 1: In Vitro Anti-influenza Activity of this compound
| Virus Strain | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| A/WSN/33 (H1N1) | A549 | 36.1 | >10,000 | >277 | [1] |
| A/California/04/09 (H1N1) | A549 | 101 | >10,000 | >99 | [1] |
| A/Philippines/2/82-X79 (H3N2) | A549 | 36.8 | >10,000 | >271 | [1] |
| A/Vietnam/1203/04 (H5N1) | A549 | 13.9 | >10,000 | >719 | [1] |
| A/Anhui/1/2013 (H7N9) | A549 | 156 | >10,000 | >64 | [1] |
| B/Florida/4/2006 | A549 | 43.1 | >10,000 | >232 | [1] |
Table 2: In Vitro Anti-influenza Activity of Oseltamivir Carboxylate
| Virus Strain | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| A/H1N1 (clinical isolates) | Not Specified | 2.5 (median) | Not Reported | Not Reported | [5] |
| A/H3N2 (clinical isolates) | Not Specified | 0.96 (median) | Not Reported | Not Reported | [5] |
| B (clinical isolates) | Not Specified | 60 (median) | Not Reported | Not Reported | [5] |
| A/H1N1pdm09 (H275Y mutant) | MDCK | >100,000 | >100 | <0.001 | [9] |
| A/Hong Kong/2369/09 (H1N1) | MDCK | 0.24 | >100 | >416,667 | [9] |
| A/Mississippi/3/01 (H1N1) | MDCK | 0.27 | >100 | >370,370 | [9] |
Note: Data for oseltamivir is presented for its active metabolite, oseltamivir carboxylate. Direct comparison of SI values is challenging due to variations in reported CC50 values and experimental conditions across different studies.
Experimental Protocols
The in vitro data presented were primarily generated using plaque reduction assays to determine antiviral efficacy and cytotoxicity assays to assess cell viability.
Experimental Workflow
Caption: General experimental workflow.
Plaque Reduction Assay
This assay is a standard method for quantifying the titer of infectious virus particles and assessing the efficacy of antiviral compounds.
-
Cell Seeding: Host cells (e.g., A549 or MDCK) are seeded in multi-well plates and grown to form a confluent monolayer.[10][11]
-
Compound Treatment and Infection: The cell monolayer is washed, and then the virus, pre-incubated with serial dilutions of the antiviral compound, is added.[12]
-
Adsorption: The virus is allowed to adsorb to the cells for a specific period (e.g., 1-2 hours) at 37°C.[10]
-
Overlay: The virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.[10][11]
-
Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[10]
-
Staining and Quantification: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted. The percent inhibition of plaque formation at each drug concentration is used to calculate the EC50 or IC50 value.
Cytotoxicity Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine their viability and the cytotoxic potential of a compound.
-
Cell Seeding: Host cells are seeded in a 96-well plate.[13]
-
Compound Treatment: Serial dilutions of the antiviral compound are added to the cells.
-
Incubation: The plate is incubated for a period comparable to the antiviral assay (e.g., 24-72 hours).[13]
-
Reagent Addition: A tetrazolium salt solution (e.g., MTT or XTT) is added to each well.[14]
-
Color Development: Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.[14]
-
Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The CC50 value is calculated based on the reduction in absorbance in treated cells compared to untreated controls.[13]
Conclusion
This compound and oseltamivir represent two distinct and valuable approaches to influenza therapy. This compound's host-targeting mechanism presents a potentially higher barrier to the development of viral resistance. The in vitro data indicates that this compound is potent against a broad range of influenza A and B strains. Oseltamivir, a long-established antiviral, effectively inhibits viral release and has proven clinical utility. The emergence of oseltamivir-resistant strains, however, underscores the need for continued surveillance and the development of new antivirals like this compound. This comparative guide provides a foundation for researchers to understand the in vitro profiles of these two compounds and to inform future research and development in the field of influenza therapeutics.
References
- 1. This compound, a Novel Selective Inhibitor of Nuclear Export, Reduces Influenza A Virus Replication In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective inhibitor of nuclear export, reduces influenza a virus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. mims.com [mims.com]
- 7. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomic Analysis of Influenza A Virus A/WSN/1933 (H1N1) Infected A549 Cells during First Cycle of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. dribeirolab.pt [dribeirolab.pt]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A comparative study of Verdinexor's impact on different strains of respiratory syncytial virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Verdinexor's antiviral activity against different strains of the Respiratory Syncytial Virus (RSV). This compound (KPT-335) is an investigational, orally bioavailable small molecule that belongs to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. Its unique mechanism of action, targeting a host cellular protein, presents a promising strategy to combat RSV infections and overcome the challenge of viral resistance. This document summarizes the available quantitative data, details relevant experimental protocols, and compares this compound's performance with other key anti-RSV agents.
Mechanism of Action: Targeting Host-Mediated Viral Egress
This compound's antiviral activity stems from its ability to block the function of Exportin 1 (XPO1 or CRM1), a crucial host protein responsible for the nuclear export of various proteins, including viral components.[1][2] In the context of an RSV infection, the viral Matrix (M) protein must be exported from the nucleus to the cytoplasm for the assembly of new virions.[1][2] this compound binds to XPO1, preventing the nuclear export of the RSV M protein. This sequestration of the M protein within the nucleus disrupts the viral lifecycle, leading to a significant reduction in viral replication.[1][2][3]
Beyond inhibiting viral replication, this compound also exhibits anti-inflammatory properties by repressing the activation of nuclear factor κB (NF-κB), a key regulator of pro-inflammatory cytokine production.[2][4] This dual mechanism of action not only curtails the viral spread but also mitigates the virus-associated immunopathology.
Comparative In Vitro Efficacy
This compound has demonstrated broad-spectrum activity against both major antigenic subgroups of RSV, RSV A and RSV B.[2][3] The following tables summarize the in vitro efficacy of this compound and compare it with other notable anti-RSV compounds.
Table 1: In Vitro Efficacy of this compound Against RSV Strains
| Compound | Virus Strain | Assay Type | IC50 / EC50 | Reference |
| This compound (KPT-335) | RSV A2 | Not Specified | IC50: 0.96 µM | [5] |
| RSV Long | Plaque Assay | Reduction in replication | [2][3] | |
| RSV B1 | Plaque Assay | Reduction in replication | [2][3] |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
Table 2: Comparative In Vitro Efficacy of Anti-RSV Compounds
| Compound | Mechanism of Action | RSV A Strains (EC50/IC50) | RSV B Strains (EC50/IC50) | Reference |
| This compound (KPT-335) | XPO1 Inhibitor | IC50: 0.96 µM (A2) | Active (B1) | [3][5] |
| Presatovir (GS-5806) | Fusion Inhibitor | Mean EC50: 0.43 nM | Mean EC50: 0.43 nM | |
| Sisunatovir (RV521) | Fusion Inhibitor | Mean IC50: 1.2 nM | Mean IC50: 1.2 nM | |
| Ziresovir (AK0529) | Fusion Inhibitor | Single-digit nM EC50 | Single-digit nM EC50 | |
| EDP-323 | L-protein Inhibitor | Picomolar potency | Picomolar potency | |
| Ribavirin | RNA Polymerase Inhibitor | Variable | Variable | [4] |
Experimental Protocols
The evaluation of antiviral efficacy against RSV in vitro typically involves cell-based assays that quantify the reduction in viral replication in the presence of the investigational compound. A standard method for this is the plaque reduction assay.
Plaque Reduction Assay (PRA)
This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
Detailed Methodological Steps:
-
Cell Culture:
-
HEp-2 or Vero cells are seeded into 24- or 48-well plates and grown to form a confluent monolayer. These cell lines are susceptible to RSV infection.
-
-
Compound Preparation:
-
This compound and control compounds are serially diluted in an appropriate cell culture medium to a range of concentrations.
-
-
Virus Infection:
-
The cell monolayers are washed, and then infected with a known amount of RSV (e.g., 100 plaque-forming units per well).
-
-
Treatment:
-
Following a short incubation period to allow for viral entry, the virus-containing medium is removed, and the cells are washed.
-
The prepared dilutions of the antiviral compounds are then added to the respective wells.
-
-
Overlay and Incubation:
-
A semi-solid overlay medium containing, for example, methylcellulose is added to each well. This restricts the spread of the virus to neighboring cells, resulting in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques.
-
The plates are incubated for 3-5 days at 37°C in a CO2 incubator.
-
-
Plaque Visualization and Counting:
-
The overlay is removed, and the cells are fixed (e.g., with methanol) and stained with a solution like crystal violet, which stains the living cells. Plaques appear as clear, unstained areas.
-
Alternatively, immunostaining using an RSV-specific antibody can be used for more specific plaque detection.
-
The number of plaques in each well is then counted.
-
-
Data Analysis:
-
The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control.
-
The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound presents a novel, host-targeted approach for the treatment of RSV infections with demonstrated in vitro efficacy against both RSV A and B strains. By inhibiting the nuclear export of the viral M protein, this compound effectively disrupts a critical step in the viral replication cycle. Its dual antiviral and anti-inflammatory properties make it a compelling candidate for further investigation. The quantitative data, while still emerging, suggests a broad-spectrum activity that is a significant advantage in the context of co-circulating RSV strains. Further head-to-head comparative studies with other emerging antivirals will be crucial in fully defining this compound's therapeutic potential. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-RSV compounds.
References
- 1. This compound (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Targeting of CRM1 is a Promising Therapeutic Approach against RSV and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Handling of Verdinexor: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, handling protocols, and disposal for the selective inhibitor of nuclear export (SINE), Verdinexor.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the handling and disposal of this compound (KPT-335), a potent, orally active selective inhibitor of the nuclear export protein Exportin 1 (XPO1/CRM1). Adherence to these protocols is essential to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Hazard Information
This compound is classified as a hazardous substance, necessitating the use of appropriate personal protective equipment and adherence to strict handling protocols. The compound has been identified as a skin and respiratory irritant, capable of causing serious eye damage. Furthermore, it is suspected of damaging the unborn child and may affect fertility.[1][2][3][4][5]
Required Personal Protective Equipment:
-
Gloves: Wear two pairs of chemotherapy-resistant, powder-free nitrile gloves that are ASTM-tested.[6] The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff.[6]
-
Protective Clothing: A disposable, long-sleeved gown made of polyethylene-coated polypropylene or a similar laminate material is required.[6]
-
Eye and Face Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield must be worn.[1]
-
Respiratory Protection: For operations that may generate dust, such as handling crushed or broken tablets or bulk formulation, a powered air-purifying respirator (PAPR) with HEPA filters or a self-contained breathing apparatus (SCBA) is necessary.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | E | [1] |
| Occupational Exposure Band Limit | ≤ 0.01 mg/m³ | [1] |
| Acute Toxicity - Oral | Category 4 (Harmful if swallowed) | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A (Causes serious eye damage/irritation) | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [1] |
| Reproductive Toxicity | Category 2 (Suspected of damaging the unborn child) | [1] |
| Hazardous to the Aquatic Environment (Acute) | Category 3 (Harmful to aquatic life) | [1] |
Experimental Protocols: Handling and Disposal
Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound in a laboratory setting.
Handling Protocol
-
Preparation: Before handling this compound, ensure all required PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[7]
-
Weighing and Reconstitution: When weighing the solid compound, use a balance within a ventilated enclosure. If reconstituting, add the solvent slowly to avoid aerosolization.
-
General Handling: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the designated handling area.[1][2]
-
Post-Handling: After handling, thoroughly wash all exposed external body areas.[1] Remove PPE in a manner that avoids contamination of the user and the surrounding area.
Spill Management Protocol
-
Minor Spills:
-
If tablets are spilled, scoop them up and place them in a labeled, sealed container for hazardous waste disposal.[1]
-
For crushed tablets or powder, do not raise dust.[1] Cover the spill with a damp cloth or towel to minimize airborne particles.[1]
-
Surround the spill with absorbent material.[1]
-
Add liquid to dissolve the material, then capture the liquid with absorbents.[1]
-
Place all contaminated materials into a leak-proof container for disposal.[1]
-
Decontaminate the spill area twice.[1]
-
-
Major Spills:
Disposal Protocol
-
Waste Classification: this compound waste is classified as antineoplastic (cytotoxic) waste.[1]
-
Containment: All waste, including unused material, contaminated PPE, and spill cleanup materials, must be placed directly into color-coded, secure, leak-proof containers.[1]
-
Labeling: The container must be clearly labeled with a nationally accepted symbol for cytotoxic substances and the words "CYTOTOXIC WASTE - INCINERATE".[1]
-
Disposal Method: The sealed containers must be disposed of via incineration by an authorized hazardous waste collection service.[1]
Mechanism of Action: Inhibition of XPO1
This compound functions as a Selective Inhibitor of Nuclear Export (SINE) by targeting Exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1).[8][9][10] XPO1 is a crucial protein responsible for the transport of various proteins and RNA from the cell nucleus to the cytoplasm.[9] By inhibiting XPO1, this compound causes the nuclear accumulation of tumor suppressor proteins, leading to cell cycle arrest and apoptosis in cancer cells.[10][11] This mechanism is also effective in inhibiting the replication of certain viruses that rely on XPO1 for the nuclear export of their components.[12]
Caption: this compound inhibits the XPO1 protein, preventing the export of cellular components.
References
- 1. dechra-us.com [dechra-us.com]
- 2. LAVERDIA™-CA1 (this compound tablets) [dailymed.nlm.nih.gov]
- 3. Safety Information – Dechra Veterinary Products [laverdia.com]
- 4. Laverdia®-CA1 (this compound tablets) [dechra-us.com]
- 5. DailyMed - LAVERDIA-CA1- this compound tablet, coated [dailymed.nlm.nih.gov]
- 6. aaha.org [aaha.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. karyopharm.com [karyopharm.com]
- 10. The selective inhibitor of nuclear export (SINE) this compound exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
